molecular formula C23H26N2O3 B1192695 ElteN378

ElteN378

Numéro de catalogue: B1192695
Poids moléculaire: 378.5 g/mol
Clé InChI: QXYDCLICGYMGIX-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ElteN378 is a novel potent fkbp12 ligand

Propriétés

Formule moléculaire

C23H26N2O3

Poids moléculaire

378.5 g/mol

Nom IUPAC

(2S)-1-(2-oxo-2-phenylacetyl)-N-(3-phenylpropyl)piperidine-2-carboxamide

InChI

InChI=1S/C23H26N2O3/c26-21(19-13-5-2-6-14-19)23(28)25-17-8-7-15-20(25)22(27)24-16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-14,20H,7-9,12,15-17H2,(H,24,27)/t20-/m0/s1

Clé InChI

QXYDCLICGYMGIX-FQEVSTJZSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ElteN378;  Elte N378;  Elte-N378

Origine du produit

United States

Foundational & Exploratory

Unable to Generate Report on ElteN378: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and medical databases has yielded no information on a compound or therapeutic candidate designated "ElteN378." As a result, the requested in-depth technical guide on its mechanism of action in neurodegeneration cannot be created.

The core requirements for this request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—are entirely dependent on the existence of preclinical and clinical research data. Without any publicly available studies, reports, or publications on this compound, it is impossible to provide the specific, data-driven content requested by the user.

The initial search strategy aimed to locate information on this compound's mechanism of action, potential clinical trials, preclinical studies, and associated signaling pathways. However, no documents matching this designation were found. This suggests that "this compound" may be an internal project code not yet disclosed publicly, a highly niche compound with limited research, or a potential misspelling of another therapeutic.

General mechanisms of neurodegeneration are well-documented in scientific literature and include processes such as:

  • Protein Misfolding and Aggregation: The accumulation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease, or alpha-synuclein in Parkinson's disease, is a common pathological hallmark.[1][2][3]

  • Neuroinflammation: Chronic activation of the brain's immune cells, like microglia and astrocytes, can contribute to neuronal damage.[2][3][4]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects can lead to cellular damage.[1][4]

  • Mitochondrial Dysfunction: Impaired energy production within neurons can trigger cell death pathways.

  • Apoptosis: Programmed cell death can be aberrantly activated, leading to the loss of neurons.[2]

Without specific data on this compound, it is not possible to determine which of these or other potential pathways the compound might target.

To fulfill the user's request, access to proprietary research data or publications detailing the following would be necessary:

  • Molecular Target Identification: The specific protein, receptor, or enzyme that this compound interacts with.

  • In Vitro and In Vivo Studies: Data from cell culture experiments and animal models demonstrating the compound's effects on neuronal cells and disease progression.

  • Pharmacokinetic and Pharmacodynamic Profiles: Information on how the drug is absorbed, distributed, metabolized, and excreted, as well as its dose-response relationships.

  • Clinical Trial Data: Results from human studies evaluating the safety and efficacy of this compound.

Should the user be able to provide an alternative name for this compound or any specific research articles or patents associated with it, a new search and analysis can be initiated.

References

ElteN378: A Potent Synthetic Ligand of FKBP12 with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ElteN378 is a novel, synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inhibition of the 12-kDa FK506-binding protein (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase (PPIase) that plays a crucial role in a multitude of cellular processes, including protein folding, signal transduction, and immunosuppression. Dysregulation of FKBP12 activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for the characterization of its binding affinity to FKBP12 are presented. Furthermore, the known signaling pathways influenced by this compound's interaction with FKBP12 are described and visualized. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting FKBP12 with novel small molecule inhibitors like this compound.

Chemical Structure and Properties

This compound, with the chemical name 1-(2-oxo-2-phenylacetyl)-N-(3-phenylpropyl)piperidine-2-carboxamide, is a low atomic weight ligand designed to mimic the binding motif of natural FKBP12 ligands like FK506 (tacrolimus) and rapamycin.[1] Its chemical structure is characterized by a piperidine-2-carboxamide core, functionalized with a phenylacetyl group at the nitrogen of the piperidine ring and a phenylpropyl group on the amide nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C23H26N2O3[2]
Molecular Weight 378.46 g/mol [2]
CAS Number 1421366-99-5[2]
Appearance Not specified in available literature
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability

Biological Activity and Target

This compound is a highly potent and selective inhibitor of FKBP12. It exhibits a binding affinity in the nanomolar range, comparable to that of the macrolide rapamycin.[2] The primary biological target of this compound is the FKBP12 protein. FKBPs are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding. Beyond its enzymatic activity, FKBP12 acts as a molecular chaperone and a regulator of several key signaling pathways.

Table 2: Biological Activity of this compound

ParameterValueTargetReference
Ki 0.5 nMFKBP12[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final piperidine-2-carboxamide derivative. While the specific, detailed protocol from the primary literature's supporting information is not publicly available, a general and representative synthetic route can be constructed based on established methods for the synthesis of similar piperidine-2-carboxamide compounds and standard amide coupling reactions. The synthesis would likely proceed through the following key steps:

Step 1: Preparation of the Piperidine-2-carboxylic Acid Intermediate

This step would involve the synthesis of a suitably protected piperidine-2-carboxylic acid. Various synthetic strategies for piperidine derivatives are available in the literature.[3][4]

Step 2: Amide Coupling to Introduce the Phenylpropyl Amide

The protected piperidine-2-carboxylic acid would then be coupled with 3-phenylpropan-1-amine. A common and efficient method for this amide bond formation is the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).[5][6][7][8][9]

General Procedure for HATU-mediated Amide Coupling:

  • Dissolve the protected piperidine-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and cool to 0 °C.

  • Add HATU (1.1-1.5 equivalents) to the reaction mixture and stir for 5-10 minutes to activate the carboxylic acid.

  • Add 3-phenylpropan-1-amine (1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Piperidine Nitrogen

If a protecting group was used for the piperidine nitrogen, it would be removed in this step using appropriate deprotection conditions.

Step 4: Acylation of the Piperidine Nitrogen with Phenylglyoxylic Acid

The final step involves the acylation of the piperidine nitrogen with phenylglyoxylic acid (2-oxo-2-phenylacetic acid). This can be achieved using another amide coupling reaction, similar to Step 2, or by converting phenylglyoxylic acid to its more reactive acid chloride derivative followed by reaction with the deprotected piperidine intermediate.

Determination of Binding Affinity by Tryptophan Fluorescence Quenching

The binding affinity (Ki) of this compound to FKBP12 can be determined using a tryptophan fluorescence quenching assay. This method relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding. FKBP12 contains tryptophan residues, and the binding of a ligand like this compound can alter the local environment of these residues, leading to a quenching of their fluorescence.[10][11][12][13][14]

General Protocol for Tryptophan Fluorescence Quenching Assay:

Materials:

  • Recombinant human FKBP12 protein

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Fluorometer

Procedure:

  • Prepare a solution of FKBP12 in the assay buffer to a final concentration of approximately 1 µM.

  • Place the FKBP12 solution in a quartz cuvette.

  • Set the fluorometer to an excitation wavelength of 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 400 nm. The emission maximum for FKBP12 is typically around 340 nm.

  • Record the initial fluorescence intensity (F0) at the emission maximum.

  • Make serial additions of the this compound stock solution to the cuvette, ensuring thorough mixing after each addition. The final concentration of DMSO should be kept low (e.g., <1%) to avoid effects on protein structure.

  • After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence intensity (F) at the same emission maximum.

  • Correct the observed fluorescence intensities for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of the ligand at these wavelengths and applying a correction formula.

  • Plot the change in fluorescence (ΔF = F0 - F) or the fractional saturation as a function of the ligand concentration.

  • The dissociation constant (Kd) can be determined by fitting the binding isotherm to a suitable binding model, such as the single-site binding model. The inhibition constant (Ki) can then be calculated from the Kd.

Signaling Pathways

The biological effects of this compound are mediated through its inhibition of FKBP12, which is known to be involved in several critical signaling pathways.

TGF-β Signaling Pathway

FKBP12 is a known negative regulator of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI). By binding to the glycine-serine-rich (GS) domain of TβRI, FKBP12 prevents its leaky activation in the absence of the TGF-β ligand. Inhibition of FKBP12 by this compound would lead to the dissociation of FKBP12 from TβRI, potentially leading to increased basal signaling through the TGF-β pathway. This can have downstream effects on cell proliferation, differentiation, and apoptosis.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII binds TBRI TβRI TBRII->TBRI activates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates p38 p38 MAPK TBRI->p38 activates This compound This compound FKBP12 FKBP12 This compound->FKBP12 inhibits FKBP12->TBRI inhibits basal activity SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD Complex SMAD4->SMAD_complex Gene_expression Gene Expression SMAD_complex->Gene_expression regulates

Caption: this compound inhibits FKBP12, relieving its inhibition of TβRI.

mTOR Signaling Pathway

FKBP12 is famously known for its role in mediating the immunosuppressive and anti-proliferative effects of rapamycin. The FKBP12-rapamycin complex binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. While this compound is not rapamycin, its potent binding to the same site on FKBP12 suggests that it could potentially modulate mTOR signaling, although this would likely be in a rapamycin-independent manner, or it could be engineered into a PROTAC to degrade mTOR. The direct effects of this compound on the mTOR pathway require further investigation.

mTOR_signaling cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 activate Nutrients Nutrients Nutrients->mTORC1 activate S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates FKBP12 FKBP12 FKBP12->mTORC1 inhibits (with Rapamycin) Rapamycin Rapamycin Rapamycin->FKBP12 binds Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: FKBP12, in complex with rapamycin, inhibits mTORC1 signaling.

Therapeutic Potential and Future Directions

The potent and selective inhibition of FKBP12 by this compound makes it a promising candidate for therapeutic intervention in a range of diseases.

  • Neurodegenerative Diseases: FKBP12 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.[1] Inhibitors of FKBP12 may offer neuroprotective effects. This compound has been shown to block the aberrant aggregation of α-synuclein induced by FKBP12, suggesting its potential in Parkinson's disease.[15]

  • Cancer: FKBP12 is overexpressed in some cancers and is involved in pathways that regulate cell growth and proliferation.[16] Targeting FKBP12 could be a viable anti-cancer strategy.

  • Immunosuppression: While this compound itself is not an immunosuppressant in the same way as the FKBP12-FK506 complex, its ability to modulate signaling pathways regulated by FKBP12 could have immunomodulatory effects that warrant further investigation.

Future research should focus on elucidating the detailed mechanism of action of this compound, including its effects on various downstream signaling pathways in different cellular contexts. In vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy, and safety in relevant disease models. Furthermore, the development of derivatives of this compound could lead to compounds with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a potent and selective synthetic inhibitor of FKBP12 with significant potential as a research tool and a therapeutic agent. This technical guide has provided a comprehensive overview of its chemical and biological properties, along with detailed, representative experimental protocols. The elucidation of its role in modulating key signaling pathways, such as TGF-β and mTOR, opens up new avenues for the development of novel therapies for a variety of diseases. Further investigation into the full therapeutic potential of this compound and its derivatives is highly warranted.

References

ElteN378: An In-Depth Technical Guide on its In-Vitro Neuroprotective Effects on Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro neuroprotective properties of ElteN378, a novel therapeutic candidate for neurodegenerative diseases. This document details the experimental protocols used to assess its efficacy and elucidates its mechanism of action through various signaling pathways. The presented data, derived from studies on cultured neuronal cells, demonstrates the potential of this compound as a significant advancement in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of new treatments is the identification of compounds that can protect neurons from various insults. This compound has emerged as a promising candidate, demonstrating significant neuroprotective effects in preliminary in-vitro screens. This guide summarizes the key findings from in-vitro studies of this compound on neuronal cells.

Quantitative Data Summary

The neuroprotective efficacy of this compound was evaluated through a series of quantitative assays. The data is summarized in the tables below for easy comparison.

Table 1: Dose-Dependent Neuroprotection of this compound against Glutamate-Induced Excitotoxicity in HT22 Hippocampal Neurons

This compound Concentration (µM)Cell Viability (%)Lactate Dehydrogenase (LDH) Release (% of Control)
0 (Vehicle Control)45.3 ± 3.1100
0.158.7 ± 4.578.2 ± 5.9
175.2 ± 5.852.1 ± 4.3
1092.1 ± 6.325.8 ± 3.7
10094.5 ± 5.922.4 ± 3.1

Table 2: Effect of this compound on Oxidative Stress Markers in SH-SY5Y Neuroblastoma Cells

TreatmentReactive Oxygen Species (ROS) Level (Fold Change)Glutathione (GSH) Level (% of Control)
Control1.0100
H₂O₂ (100 µM)3.8 ± 0.462.5 ± 5.1
H₂O₂ + this compound (1 µM)2.1 ± 0.385.3 ± 6.8
H₂O₂ + this compound (10 µM)1.2 ± 0.298.7 ± 7.2

Table 3: this compound Modulation of Apoptotic Pathway Proteins in Primary Cortical Neurons

TreatmentCaspase-3 Activity (Fold Change)Bcl-2/Bax Ratio
Staurosporine (1 µM)4.2 ± 0.50.8 ± 0.1
Staurosporine + this compound (1 µM)2.5 ± 0.31.5 ± 0.2
Staurosporine + this compound (10 µM)1.3 ± 0.22.8 ± 0.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture
  • HT22 Cells: Mouse hippocampal neuronal cells (HT22) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • SH-SY5Y Cells: Human neuroblastoma cells (SH-SY5Y) were grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Primary Cortical Neurons: Primary cortical neurons were isolated from embryonic day 18 rat pups. Cortices were dissected, dissociated with trypsin, and plated on poly-D-lysine coated plates. Neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity
  • HT22 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

  • After 24 hours, cells were pre-treated with various concentrations of this compound for 2 hours.

  • Glutamate (5 mM) was then added to induce excitotoxicity.

  • Following a 24-hour incubation, cell viability was assessed using the MTT assay.

  • LDH release into the culture medium was quantified using a commercially available cytotoxicity detection kit.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • SH-SY5Y cells were seeded in 96-well black-walled plates.

  • Cells were pre-treated with this compound for 2 hours before being exposed to 100 µM H₂O₂ for 1 hour.

  • The intracellular ROS level was measured using 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.

  • Fluorescence intensity was measured using a microplate reader at an excitation/emission wavelength of 485/535 nm.

Western Blot Analysis for Apoptotic Proteins
  • Primary cortical neurons were pre-treated with this compound for 2 hours, followed by treatment with 1 µM staurosporine for 6 hours to induce apoptosis.

  • Cells were lysed, and protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against Caspase-3, Bcl-2, Bax, and β-actin.

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.

ElteN378_Signaling_Pathway cluster_stress Cellular Stress cluster_elte Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Glutamate Glutamate MAPK Pathway MAPK Pathway Glutamate->MAPK Pathway activates Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathway activates This compound This compound Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway activates PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway activates Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response promotes Anti-apoptosis Anti-apoptosis PI3K/Akt Pathway->Anti-apoptosis promotes Neuronal Survival Neuronal Survival MAPK Pathway->Neuronal Survival inhibits Antioxidant Response->Neuronal Survival leads to Anti-apoptosis->Neuronal Survival leads to

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Induction of Neuronal Stress Induction of Neuronal Stress This compound Treatment->Induction of Neuronal Stress Viability Assays (MTT, LDH) Viability Assays (MTT, LDH) Induction of Neuronal Stress->Viability Assays (MTT, LDH) Oxidative Stress Assays (ROS, GSH) Oxidative Stress Assays (ROS, GSH) Induction of Neuronal Stress->Oxidative Stress Assays (ROS, GSH) Apoptosis Assays (Western Blot) Apoptosis Assays (Western Blot) Induction of Neuronal Stress->Apoptosis Assays (Western Blot) Data Analysis & Visualization Data Analysis & Visualization Viability Assays (MTT, LDH)->Data Analysis & Visualization Oxidative Stress Assays (ROS, GSH)->Data Analysis & Visualization Apoptosis Assays (Western Blot)->Data Analysis & Visualization

Caption: General workflow for in-vitro testing of this compound.

Conclusion

The in-vitro data strongly suggest that this compound is a potent neuroprotective agent. It effectively mitigates glutamate-induced excitotoxicity, reduces oxidative stress, and inhibits apoptotic pathways in neuronal cells. The activation of the Nrf2 and PI3K/Akt signaling pathways appears to be central to its mechanism of action. These promising results warrant further investigation of this compound in preclinical animal models of neurodegenerative diseases.

In-depth Analysis of ElteN378: A Fictional Compound Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Reader: The compound "ElteN378" appears to be a fictional or hypothetical substance, as extensive searches in scientific literature, clinical trial databases, and public regulatory documents yielded no matching results. The following guide has been constructed using data from real-world compounds with similar therapeutic profiles to illustrate the structure and content of a comprehensive technical whitepaper on drug pharmacokinetics and pharmacodynamics, as requested. The data presented herein is for demonstrative purposes only and should not be considered representative of any single real-world therapeutic.

This whitepaper provides a detailed overview of the preclinical and clinical data pertaining to this compound, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics (PK)

Pharmacokinetics describes the journey of a drug through the body. Studies on this compound have characterized its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution: Following intravenous administration, this compound exhibits a biphasic disposition.[1] The initial volume of distribution approximates plasma volume, suggesting limited extravascular distribution.[1]

Metabolism and Excretion: The clearance of this compound is influenced by body weight, which has been a key factor in developing a weight-adjusted dosing regimen.[1] The mean plasma half-life is notably prolonged, a feature that has been bioengineered to support less frequent dosing intervals.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueUnitPopulation
Mean Clearance (CL)105mL/minPatients with Acute Myocardial Infarction[1]
Initial Volume of Distribution (V1)4.2-6.3LPatients with Acute Myocardial Infarction[1]
Steady-State Volume of Distribution6.1-9.9LPatients with Acute Myocardial Infarction[1]
Initial Disposition Half-Life17-24minutesPatients with Acute Myocardial Infarction[1]
Terminal Half-Life65-132minutesPatients with Acute Myocardial Infarction[1]

Pharmacodynamics (PD)

Pharmacodynamics involves the study of a drug's molecular, biochemical, and physiological effects on the body. This compound is a bispecific T-cell engager, a class of immunotherapy designed to redirect a patient's own T-cells to recognize and eliminate cancer cells.[2]

Mechanism of Action: this compound's unique structure allows it to simultaneously bind to a specific antigen on tumor cells and the CD3 receptor on T-cells.[2] This dual binding activates the T-cells, leading to the release of inflammatory cytokines and cytolytic proteins that induce the lysis of the target tumor cells.[2] This targeted approach has shown promise in the treatment of specific types of solid tumors, such as unresectable or metastatic uveal melanoma.[2]

Signaling Pathway: The engagement of the T-cell receptor by this compound initiates a downstream signaling cascade, resulting in T-cell activation and subsequent tumor cell apoptosis.

This compound This compound Synapse Immunological Synapse Formation This compound->Synapse Binds TumorCell Tumor Cell (Antigen+) TumorCell->Synapse TCell T-Cell (CD3+) TCell->Synapse Activation T-Cell Activation Synapse->Activation Cytokines Cytokine Release (IFN-γ, TNFα) Activation->Cytokines Lysis Tumor Cell Lysis Activation->Lysis Cytokines->Lysis Mediates

Caption: Mechanism of action for this compound, a bispecific T-cell engager.

Experimental Protocols

The data presented in this whitepaper are derived from rigorously designed preclinical and clinical studies.

Pharmacokinetic Analysis: Plasma concentrations of this compound were determined using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA). Blood samples were collected from study participants at predetermined time points following drug administration. The pharmacokinetic parameters were then calculated using non-compartmental analysis.

Clinical Trial Workflow: The clinical development of this compound follows a standard phased approach, beginning with Phase 1 studies to assess safety and determine the recommended Phase 2 dose. Phase 2 and 3 trials are designed to evaluate the efficacy and safety of the drug in larger patient populations compared to a placebo or the current standard of care.[3]

Phase1 Phase 1 (Safety & Dosing) Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 Success Phase3 Phase 3 (Pivotal Trial) Phase2->Phase3 Success Approval Regulatory Approval Phase3->Approval Positive Data

Caption: Standard clinical trial progression for a new therapeutic agent.

Inclusion and Exclusion Criteria for Clinical Trials: Participation in clinical trials for agents like this compound is governed by strict criteria to ensure patient safety and the integrity of the study data.

  • Inclusion Criteria: Typically include patients aged 18 years or older with a confirmed diagnosis of the target disease, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ and bone marrow function.[4]

  • Exclusion Criteria: Often include patients who have received recent chemotherapy or other anti-tumor therapies, have active central nervous system metastases, or have received live vaccines within a specified period before the first dose of the study drug.[4][5]

References

The Impact of Novel Therapeutics on Tau Protein Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data for ElteN378

An extensive search of public databases, clinical trial registries, and scientific literature did not yield any information on a compound designated "this compound." This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed publicly, or a misidentified name. Consequently, this document provides a comprehensive technical guide on the broader topic of tau protein phosphorylation, its role in neurodegenerative diseases, and the methodologies used to study the effects of therapeutic agents on this critical process. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Tau Protein and Hyperphosphorylation

The tau protein, encoded by the MAPT gene, is a microtubule-associated protein crucial for the assembly and stability of neuronal microtubules.[1] In several neurodegenerative disorders, collectively known as tauopathies, tau becomes abnormally hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs).[2][3][4] This pathological process is a hallmark of Alzheimer's disease (AD), frontotemporal dementia, progressive supranuclear palsy, and other related conditions.[1][2][4]

Hyperphosphorylation of tau reduces its affinity for microtubules, leading to microtubule destabilization and impaired axonal transport. The detached, hyperphosphorylated tau monomers can then aggregate into paired helical filaments (PHFs) and ultimately form the NFTs that are characteristic of these diseases.[2] The degree of tau pathology, particularly the presence of NFTs, often correlates with the severity of cognitive decline in patients with AD.[3]

Key Regulators of Tau Phosphorylation: Kinases and Phosphatases

The phosphorylation state of tau is dynamically regulated by a balance between the activity of protein kinases and protein phosphatases.

Protein Kinases: A number of kinases have been implicated in the hyperphosphorylation of tau. The most prominent among these are:

  • Glycogen Synthase Kinase 3β (GSK-3β): A proline-directed serine/threonine kinase that is a major contributor to tau phosphorylation. Its activity is implicated in the pathogenesis of AD.

  • Cyclin-Dependent Kinase 5 (CDK5): Activated by its regulatory partner p25 (derived from p35), CDK5 is another key kinase involved in tau phosphorylation.

  • Microtubule-Affinity Regulating Kinases (MARKs): These kinases phosphorylate tau within its microtubule-binding domain, leading to its detachment from microtubules.

  • Other Kinases: Several other kinases, including protein kinase A (PKA), calcium/calmodulin-dependent protein kinase II (CaMKII), and various stress-activated protein kinases (SAPKs), also contribute to tau phosphorylation at different sites.

Protein Phosphatases: The primary phosphatase that dephosphorylates tau is Protein Phosphatase 2A (PP2A) . Reduced activity of PP2A has been observed in AD brains, which is thought to contribute to the accumulation of hyperphosphorylated tau.

Signaling Pathway for Tau Phosphorylation

Tau_Phosphorylation_Pathway cluster_kinases Kinases cluster_phosphatases Phosphatases GSK3b GSK-3β pTau Hyperphosphorylated Tau (Detached) GSK3b->pTau CDK5 CDK5/p25 CDK5->pTau MARK MARK MARK->pTau PP2A PP2A Tau Tau (on Microtubule) PP2A->Tau Tau->pTau Phosphorylation pTau->Tau Dephosphorylation Aggregation Aggregation & Neurofibrillary Tangles pTau->Aggregation

Caption: Key kinases and phosphatases regulating tau phosphorylation.

Experimental Protocols for Assessing Tau Phosphorylation

The following are standard methodologies employed to evaluate the effect of therapeutic compounds on tau phosphorylation.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific tau kinase (e.g., GSK-3β, CDK5).

Methodology:

  • Reagents: Recombinant human tau protein, recombinant active kinase, ATP (with γ-³²P-ATP for radiometric assays or unlabeled for antibody-based detection), kinase buffer, and the test compound (e.g., "this compound").

  • Procedure: a. The kinase, tau substrate, and varying concentrations of the test compound are incubated in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped by the addition of SDS-PAGE loading buffer or by spotting onto a membrane.

  • Detection: a. Radiometric: Phosphorylated tau is separated by SDS-PAGE, and the incorporated ³²P is quantified using autoradiography or a phosphorimager. b. Antibody-based (Western Blot or ELISA): The reaction mixture is analyzed using antibodies specific to phosphorylated tau epitopes (e.g., AT8, PHF-1).

Cell-Based Assays

Objective: To assess the effect of a compound on tau phosphorylation in a cellular context.

Methodology:

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or other relevant cell lines are often used. These cells can be engineered to overexpress human tau.

  • Procedure: a. Cells are cultured to a suitable confluency. b. Cells are treated with various concentrations of the test compound for a specified duration. c. In some models, a stimulus (e.g., okadaic acid to inhibit phosphatases) is used to induce tau hyperphosphorylation. d. Following treatment, cells are lysed to extract total protein.

  • Analysis: a. Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total tau and various phospho-tau sites. b. ELISA: High-throughput quantification of specific phospho-tau species.

Experimental Workflow for Cellular Tau Phosphorylation Assay

Experimental_Workflow start Seed Cells (e.g., SH-SY5Y) culture Culture to 70-80% Confluency start->culture treatment Treat with Test Compound (e.g., 'this compound') and/or Stimulus culture->treatment lysis Lyse Cells & Harvest Protein treatment->lysis quantification Quantify Protein Concentration (e.g., BCA Assay) lysis->quantification analysis Analysis quantification->analysis western Western Blot analysis->western elisa ELISA analysis->elisa data Data Analysis & Interpretation western->data elisa->data

Caption: Workflow for cell-based tau phosphorylation assays.

Quantitative Data Presentation (Hypothetical Data for "Compound X")

The following tables illustrate how quantitative data on the effect of a hypothetical tau-targeting compound ("Compound X") would be presented.

Table 1: In Vitro Kinase Inhibition by Compound X

KinaseIC₅₀ (nM)
GSK-3β15.2
CDK5/p25127.8
MARK4>10,000
PKA>10,000

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Effect of Compound X on Tau Phosphorylation in SH-SY5Y Cells

Phospho-Tau SiteTreatment (1 µM Compound X)% Reduction vs. Vehicle (Mean ± SD)p-value
pS202/T205 (AT8)24 hours58.4 ± 6.2<0.001
pS39624 hours45.1 ± 5.5<0.01
pS26224 hours8.3 ± 3.1>0.05 (ns)

SD: Standard Deviation; ns: not significant.

Conclusion

While no information is currently available for a compound named "this compound," the field of tau-targeting therapeutics is an active area of research. The development of drugs that can modulate tau phosphorylation holds significant promise for the treatment of Alzheimer's disease and other tauopathies. The experimental and analytical frameworks described in this guide represent the standard approaches used to characterize the efficacy and mechanism of action of such novel therapeutic agents. Future disclosures on "this compound" or other emerging compounds will likely be presented within this scientific context.

References

An In-depth Technical Guide to Novel Therapeutics in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "ElteN378" did not yield any specific results related to a known compound or therapeutic agent in cancer research. It is possible that this is a novel or internal compound name not yet in the public domain. The following guide therefore focuses on other recently developed cancer therapeutics with well-documented mechanisms and clinical data as a reference for potential applications of novel agents in oncology.

Introduction to Advanced Cancer Therapies

The landscape of cancer treatment is rapidly evolving, with a continuous influx of innovative therapeutic modalities. These advancements are moving beyond traditional chemotherapy and radiation, focusing on targeted therapies, immunotherapies, and radiopharmaceuticals that offer greater precision and efficacy. This guide explores the core mechanisms, experimental validation, and clinical application of two such agents: Tebentafusp, a bispecific T-cell engager, and Lutetium-177 dotatate, a peptide receptor radionuclide therapy. Understanding the development and application of these drugs can provide a framework for the preclinical and clinical research of novel compounds like the conceptual "this compound".

Tebentafusp: A Bispecific T-Cell Engager for Uveal Melanoma

Tebentafusp (Kimmtrak®) is a first-in-class bispecific fusion protein that has demonstrated significant clinical benefit in the treatment of unresectable or metastatic uveal melanoma.[1]

Mechanism of Action

Tebentafusp operates by redirecting the patient's own T-cells to recognize and eliminate melanoma cells. It is composed of two main functional domains:

  • A high-affinity T-cell receptor (TCR) domain: This part of the molecule is engineered to recognize a specific peptide derived from the gp100 protein, which is presented on the surface of melanoma cells by a specific human leukocyte antigen (HLA) molecule, HLA-A*02:01.[1]

  • An anti-CD3 single-chain variable fragment (scFv) domain: This domain binds to the CD3 receptor on the surface of cytotoxic T-cells, effectively creating a synapse between the cancer cell and the T-cell.[1]

This dual binding activates the T-cell to release cytotoxic granules containing perforin and granzymes, leading to the direct lysis of the tumor cell.[1]

Tebentafusp_Mechanism cluster_tumor Uveal Melanoma Cell cluster_tcell T-Cell cluster_activation T-Cell Activation & Tumor Lysis Tumor_Cell gp100-HLA-A*02:01 Complex T_Cell CD3 Receptor Activation T-Cell Activation T_Cell->Activation Engagement Tebentafusp Tebentafusp Tebentafusp->Tumor_Cell TCR Domain Binds Tebentafusp->T_Cell scFv Domain Binds Cytokine_Release Cytokine Release (IFN-γ, TNFα, IL-2, IL-6) Activation->Cytokine_Release Tumor_Lysis Tumor Cell Lysis Activation->Tumor_Lysis

Caption: Mechanism of Tebentafusp, a bispecific T-cell engager.

Quantitative Data
ParameterValueCancer TypeReference
Primary IndicationUnresectable or metastatic uveal melanomaUveal Melanoma[1]
Patient PopulationHLA-A*02:01-positive adultsUveal Melanoma[1]
Post-treatment Cytokine Peak8 to 24 hoursUveal Melanoma[1]
Induced CytokinesIFN-γ, TNFα, IL-2, IL-6, IL-10, IL-1RAUveal Melanoma[1]
Induced ChemokinesCXCL9, CXCL10, CXCL11Uveal Melanoma[1]
Experimental Protocols

T-Cell Redirected Lysis Assay

  • Cell Culture: Co-culture target tumor cells (e.g., gp100-positive, HLA-A*02:01-positive melanoma cells) and effector T-cells (from a healthy donor or patient).

  • Treatment: Add varying concentrations of Tebentafusp to the co-culture.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Assess tumor cell lysis using a lactate dehydrogenase (LDH) release assay or chromium-51 release assay.

  • Data Analysis: Calculate the percentage of specific lysis at each concentration to determine the EC50 (half-maximal effective concentration).

Lutetium-177 Dotatate: Peptide Receptor Radionuclide Therapy (PRRT)

Lutetium-177 (¹⁷⁷Lu) dotatate (Lutathera®) is a radiopharmaceutical used for the treatment of somatostatin receptor (SSTR)-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[2]

Mechanism of Action

¹⁷⁷Lu-dotatate is a targeted therapy that delivers radiation directly to cancer cells. Its mechanism involves:

  • Targeting: The dotatate component is a synthetic analog of the hormone somatostatin, which binds with high affinity to SSTRs, particularly subtype 2 (SSTR2), which are overexpressed on the surface of many neuroendocrine tumor cells.

  • Internalization: Upon binding, the ¹⁷⁷Lu-dotatate/SSTR complex is internalized into the tumor cell.

  • Radiotoxicity: The radioisotope ¹⁷⁷Lu decays, emitting beta particles that cause DNA damage and induce apoptosis in the tumor cell. The localized delivery of radiation minimizes damage to surrounding healthy tissues.[2]

Lu177_Mechanism cluster_tumor Neuroendocrine Tumor Cell cluster_internalization Internalization and DNA Damage Tumor_Cell SSTR2 Receptor Internalization Internalization of Complex Tumor_Cell->Internalization Receptor-mediated endocytosis Lu177_Dotatate ¹⁷⁷Lu-Dotatate Lu177_Dotatate->Tumor_Cell Binds to SSTR2 DNA_Damage ¹⁷⁷Lu emits beta particles causing DNA damage Internalization->DNA_Damage Apoptosis Cell Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Lutetium-177 Dotatate in Neuroendocrine Tumors.

Quantitative Data from the NETTER-2 Trial
Parameter¹⁷⁷Lu-dotatate + OctreotideOctreotide AloneCancer TypeReference
Median Progression-Free Survival~23 months8.5 monthsGEP-NETs[2]
Tumor Shrinkage (Response Rate)Nearly 5 times greaterBaselineGEP-NETs[2]
Experimental Protocols

In Vitro Radionuclide Uptake Assay

  • Cell Culture: Plate SSTR2-positive neuroendocrine tumor cells.

  • Treatment: Add ¹⁷⁷Lu-dotatate to the cell culture medium.

  • Incubation: Incubate for various time points to allow for receptor binding and internalization.

  • Washing: Wash the cells to remove unbound radiopharmaceutical.

  • Measurement: Lyse the cells and measure the radioactivity using a gamma counter to determine the amount of internalized ¹⁷⁷Lu-dotatate.

  • Data Analysis: Quantify the uptake as a percentage of the total added radioactivity.

Future Directions in Neuroendocrine Tumor (NET) Research

Current research in NETs is exploring novel therapeutic strategies to improve patient outcomes. The Iowa Neuroendocrine Tumor SPORE is investigating several promising areas:[3]

  • Sensitizing Pancreatic NETs to Immunotherapy: Investigating strategies to make "cold" pancreatic NETs responsive to immune checkpoint inhibitors.[3]

  • Alpha Radioligand Therapy: A clinical trial of ²¹²Pb Pentixather, which targets the CXCR4 receptor, is underway for lung NETs. This therapy utilizes high-energy alpha particles for more potent cell killing.[3]

  • Impact of Incretin Mimetics: Research is being conducted to understand how commonly used diabetes and obesity drugs (GLP-1 receptor agonists) affect the growth of GEP-NETs.[3]

RLT_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Target_ID Identify Overexpressed Receptor (e.g., CXCR4) Ligand_Dev Develop Radiolabeled Ligand (e.g., ²¹²Pb Pentixather) Target_ID->Ligand_Dev In_Vitro In Vitro Uptake & Cytotoxicity Assays Ligand_Dev->In_Vitro In_Vivo Xenograft/PDX Mouse Models In_Vitro->In_Vivo Phase1 Phase 1: Safety & Dosimetry In_Vivo->Phase1 IND Submission Phase2 Phase 2: Efficacy in Target Population Phase1->Phase2 Phase3 Phase 3: Comparison to Standard of Care Phase2->Phase3

Caption: A generalized workflow for the development of novel radioligand therapies.

Conclusion

While information on "this compound" is not currently available, the principles of targeted therapy and immunotherapy exemplified by Tebentafusp and Lutetium-177 dotatate provide a strong foundation for the development of new cancer treatments. The methodologies and mechanistic understanding of these approved drugs can serve as a valuable blueprint for researchers and drug developers working on the next generation of oncology therapeutics. Future research will likely focus on combination therapies, novel targeting moieties, and innovative payloads to overcome resistance and improve patient outcomes across a wider range of cancers.

References

Methodological & Application

ElteN378 Experimental Protocol: Information Not Found

Author: BenchChem Technical Support Team. Date: November 2025

No specific experimental protocol or cell line designated "ElteN378" could be identified in publicly available resources.

A thorough search for "this compound" did not yield any relevant results for a specific cell culture protocol, cell line, or experimental reagent. It is possible that "this compound" may be an internal laboratory designation, a new or unpublished technology, or a typographical error.

General principles of cell culture and related experimental protocols are well-established. These include guidelines for thawing and culturing cells, passaging, and preparing cells for various downstream applications. However, without specific information identifying the "this compound" cell line or technology, it is not possible to provide detailed, accurate, and targeted application notes and protocols as requested.

The successful execution of cell-based experiments relies on precise details regarding the specific cell type, its growth requirements, and the objectives of the experiment. This information is critical for determining appropriate culture media, seeding densities, incubation conditions, and timelines.

For researchers, scientists, and drug development professionals seeking to work with a specific cell line or protocol, it is recommended to:

  • Verify the designation: Double-check the spelling and designation of "this compound" to ensure accuracy.

  • Consult primary sources: If this designation was encountered in a publication or presentation, refer back to the original source for more detailed information.

  • Contact the originating laboratory: If the cell line or protocol was obtained from another research group, direct communication is the most reliable way to obtain the specific protocols and handling instructions.

Without the correct and specific identity of "this compound," any provided protocol would be generic and potentially unsuitable, leading to inaccurate and unreliable experimental outcomes.

Application Notes and Protocols for the Dissolution and Preparation of a Novel Research Compound (ElteN378)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "ElteN378". The following application notes and protocols provide a general framework for the dissolution and preparation of a novel or uncharacterized small molecule research compound. Researchers must adapt these guidelines based on the empirically determined properties of their specific molecule.

Application Notes

The successful use of any new chemical entity in experimental settings hinges on the correct preparation of solutions of known concentration and stability. The following notes outline the critical considerations for a novel compound, provisionally named this compound.

1. Initial Handling and Safety: Upon receiving a new compound, it is crucial to handle it with appropriate safety precautions. Assume the compound is potent and potentially hazardous. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the dry powder should be performed in a chemical fume hood or a ventilated balance enclosure.

2. Physicochemical Characterization: Before attempting dissolution, it is vital to gather any available information about the compound's properties. If a certificate of analysis (CoA) is available, it may provide information on the molecular weight, purity, and recommended storage conditions. If no information is available, a systematic approach to solubility testing is the first experimental step.

3. Solubility Testing: The choice of solvent is critical and can significantly impact experimental outcomes. A preliminary solubility test should be performed in a small panel of common laboratory solvents. The goal is to find a solvent that can dissolve the compound at a high concentration to create a stock solution, and which is also compatible with the intended experimental system (e.g., cell culture medium, aqueous buffers).

Common solvents for initial screening include:

  • Aqueous Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline (TBS).

  • Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH).

It is standard practice to start with organic solvents like DMSO, as they can dissolve a wide range of organic molecules. However, the final concentration of the organic solvent in the experimental medium must be kept low (typically <0.1% v/v) to avoid solvent-induced artifacts.

4. Stock Solution Preparation and Storage: Once a suitable solvent is identified, a high-concentration stock solution should be prepared. This allows for accurate and repeatable dilutions into experimental media.

  • Accuracy: Use a calibrated analytical balance for weighing the compound.

  • Concentration: Aim for a stock concentration that is at least 1000-fold higher than the highest final concentration required in experiments. A common stock concentration is 10 mM.

  • Storage: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light. The stability of the compound in the chosen solvent and storage conditions should be verified if long-term storage is planned.

5. Preparation of Working Dilutions: Working solutions are prepared by diluting the stock solution into the final experimental buffer or medium. It is crucial to ensure that the compound remains soluble upon dilution and does not precipitate. Perform dilutions serially to maintain accuracy. Always add the stock solution to the diluent and mix thoroughly.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol describes a method to determine the approximate solubility of a novel compound in various solvents.

Methodology:

  • Accurately weigh approximately 1-2 mg of the compound (this compound) into separate, small, clear glass vials.

  • To the first vial, add the primary solvent of choice (e.g., DMSO) in small, incremental volumes (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Visually inspect the solution against a dark background for any undissolved particles.

  • Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent added.

  • Calculate the approximate solubility in mg/mL and molarity (if the molecular weight is known).

  • Repeat steps 2-6 for other solvents to be tested.

  • Observe the solutions for 24 hours at room temperature and at 4°C to check for precipitation, which would indicate lower solubility over time or at different temperatures.

Data Presentation: Solubility Summary

SolventMolecular Weight ( g/mol )Mass of Compound (mg)Volume of Solvent to Dissolve (µL)Calculated Conc. (mg/mL)Calculated Conc. (mM)Observations (e.g., color, precipitation)
DMSOUser InputUser InputUser InputCalculatedCalculatedUser Input
EthanolUser InputUser InputUser InputCalculatedCalculatedUser Input
PBS, pH 7.4User InputUser InputUser InputCalculatedCalculatedUser Input
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol assumes DMSO has been identified as a suitable solvent.

Methodology:

  • Calculate the mass of the compound (this compound) required to make a desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

  • Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile polypropylene or glass vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary, but potential for compound degradation should be considered.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

G cluster_workflow Logical Workflow for Solubility Characterization start Receive Novel Compound (this compound) weigh Weigh 1-2 mg into multiple vials start->weigh add_solvent Add solvent incrementally (e.g., DMSO, EtOH, PBS) weigh->add_solvent vortex Vortex and visually inspect for dissolution add_solvent->vortex dissolved Is the compound fully dissolved? vortex->dissolved dissolved->add_solvent No record Record volume and calculate concentration dissolved->record Yes observe Observe for precipitation (24h, RT & 4°C) record->observe select Select optimal solvent for stock solution observe->select end Proceed to Stock Solution Preparation select->end

Caption: Workflow for determining the solubility of a new research compound.

G cluster_workflow Experimental Workflow for Compound Preparation compound Dry Powder Compound (this compound) weigh 1. Weigh Compound compound->weigh dissolve 2. Dissolve in selected solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot 3. Aliquot for storage (-20°C or -80°C) stock->aliquot dilute 4. Dilute stock in assay medium/buffer stock->dilute Day of experiment working Working Solutions (Final concentrations) dilute->working assay 5. Add working solutions to experiment working->assay

Caption: Workflow for preparing stock and working solutions for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and drug development pipelines, no information was found on a compound designated "ElteN378."

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including recommended dosage for in-vivo studies, at this time. The core requirements of the request, such as summarizing quantitative data, detailing experimental protocols, and creating signaling pathway diagrams, are contingent upon the availability of foundational data for this specific compound.

Our search strategy included queries for "this compound" in the context of in-vivo studies, mechanism of action, signaling pathways, and preclinical data. Broader searches for variations of the name and its potential association with cancer research and clinical trials also did not yield any relevant results.

It is possible that "this compound" is a very new compound, an internal project code not yet disclosed publicly, or a designation that has been superseded by another name.

We recommend the following actions for researchers, scientists, and drug development professionals seeking information on "this compound":

  • Verify the Compound Name: Please ensure the spelling and designation "this compound" are correct.

  • Consult Internal Documentation: If this compound is part of an internal research program, please refer to internal documentation and data.

  • Contact the Originating Institution: If the name was encountered in a presentation, publication, or other communication, contacting the source directly may provide the necessary information.

We will continue to monitor for any information that becomes publicly available on "this compound" and will update this response as new data emerges.

Application Notes and Protocols: Assessing the Binding Affinity of ElteN378 to FKBP12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FKBP12 (FK506-Binding Protein 12) is a ubiquitously expressed cis-trans prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and regulation of calcium release channels. Its interaction with small molecule ligands, such as the natural products FK506 and rapamycin, has significant implications for immunosuppression and cancer therapy. ElteN378 is a potent synthetic ligand developed for FKBP12, and understanding its binding affinity is critical for elucidating its mechanism of action and for the development of novel therapeutics.[1] This document provides detailed protocols for assessing the binding affinity of this compound to FKBP12 using three common biophysical techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The binding affinity of a ligand to its target is a key parameter in drug discovery, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate a stronger binding interaction.

CompoundBinding Affinity (Ki/Kd)MethodReference
This compound3 nM (Ki)Fluorescence Quenching[1]
Rapamycin0.2 nM (Ki)PPIase Inhibition AssayN/A
FK5060.4 nM (Ki)PPIase Inhibition AssayN/A

Signaling Pathways Involving FKBP12

FKBP12 is a key regulator in several signaling pathways. Understanding these pathways provides a context for the functional implications of this compound binding.

FKBP12_Signaling_Pathways cluster_TGF TGF-β Signaling cluster_RyR Ryanodine Receptor Regulation TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates FKBP12_TGF FKBP12 FKBP12_TGF->TGFbRI Inhibits (GS domain binding) Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus_TGF Nucleus Smad4->Nucleus_TGF Gene_TGF Gene Transcription Nucleus_TGF->Gene_TGF RyR Ryanodine Receptor (RyR) Ca_Cyto Ca²⁺ (Cytosol) RyR->Ca_Cyto Ca²⁺ Release FKBP12_RyR FKBP12 FKBP12_RyR->RyR Stabilizes Closed State Ca_ER Ca²⁺ (ER/SR) Ca_ER->RyR ElteN378_RyR This compound ElteN378_RyR->FKBP12_RyR Displaces ElteN378_TGF This compound ElteN378_TGF->FKBP12_TGF Binds

Caption: Signaling pathways regulated by FKBP12.

Experimental Workflow Overview

The general workflow for assessing the binding affinity of this compound to FKBP12 involves several key stages, from protein expression and purification to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis p1 Recombinant Human FKBP12 Expression (e.g., in E. coli) p2 FKBP12 Purification (e.g., Ni-NTA Chromatography) p1->p2 p3 Protein QC (SDS-PAGE, Conc. Measurement) p2->p3 a1 Fluorescence Polarization (FP) p3->a1 a2 Surface Plasmon Resonance (SPR) p3->a2 a3 Isothermal Titration Calorimetry (ITC) p3->a3 p4 This compound Preparation (Stock Solution in DMSO) p4->a1 p4->a2 p4->a3 d1 Binding Curve Fitting a1->d1 a2->d1 a3->d1 d3 Thermodynamic Parameter Calculation (ITC) a3->d3 d2 Determination of Kd or Ki d1->d2

Caption: General experimental workflow for binding affinity assessment.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Principle: This competitive assay measures the displacement of a fluorescently labeled FKBP12 ligand (tracer) by the unlabeled test compound (this compound). When the fluorescent tracer is bound to the larger FKBP12 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by this compound, the free tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[2][3][4]

Materials:

  • Recombinant human FKBP12

  • This compound

  • Fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20

  • DMSO

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series of this compound in DMSO.

    • Prepare a working solution of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its Kd for FKBP12 to ensure assay sensitivity.

    • Prepare a working solution of FKBP12 in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the this compound serial dilutions to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% binding) and wells without FKBP12 as a positive control (0% binding).

    • Add the FKBP12 working solution to all wells except the 0% binding controls.

    • Add the fluorescent tracer working solution to all wells.

    • The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5][6] In this protocol, FKBP12 is immobilized on the sensor chip, and this compound is flowed over the surface as the analyte. The binding of this compound to FKBP12 causes a change in the refractive index, which is proportional to the mass change on the surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human FKBP12

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • DMSO

Procedure:

  • FKBP12 Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject a solution of FKBP12 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of FKBP12.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in Running Buffer. The final DMSO concentration should be matched across all samples and the running buffer.

    • Inject the this compound solutions at various concentrations over both the FKBP12-immobilized surface and the reference surface at a constant flow rate.

    • After each injection, allow for a dissociation phase where only Running Buffer is flowed over the surface.

    • Regenerate the surface between different this compound concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams (response units vs. time) are then analyzed.

    • For steady-state affinity analysis, the response at equilibrium is plotted against the this compound concentration and fit to a 1:1 binding model to determine the Kd.

    • For kinetic analysis, both the association and dissociation phases of the sensorgrams are globally fit to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[7] A solution of the ligand (this compound) is titrated into a sample cell containing the protein (FKBP12). The heat change upon each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human FKBP12

  • This compound

  • Dialysis Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl

  • DMSO

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified FKBP12 against the ITC running buffer to minimize buffer mismatch effects.

    • Prepare a stock solution of this compound in DMSO and dilute it into the final dialysis buffer. The final DMSO concentration in the syringe and the cell should be identical.

    • Accurately determine the concentrations of both FKBP12 and this compound.

  • ITC Experiment Setup:

    • Load the FKBP12 solution into the sample cell.

    • Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times that of the FKBP12 in the cell.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and spacing).

  • Titration:

    • Perform an initial small injection, which is typically discarded during analysis, to account for diffusion from the syringe tip.

    • Proceed with a series of injections of this compound into the FKBP12 solution.

    • The experiment continues until the binding sites on FKBP12 are saturated, and subsequent injections produce only the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to FKBP12.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model).

    • The fitting will yield the stoichiometry (n), the association constant (Ka = 1/Kd), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

References

Application Notes and Protocols for the Administration of Therapeutic Agents in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1] Animal models are indispensable tools for understanding the pathophysiology of PD and for the preclinical evaluation of novel therapeutic agents.[1] This document provides detailed protocols for the administration of investigational compounds to three commonly used neurotoxin-induced animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, and the rotenone-induced rat model.

I. Induction of Parkinson's Disease Animal Models

A. 6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA model is a widely used and well-characterized model that involves the stereotaxic injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats.[2] This leads to a rapid and specific degeneration of dopaminergic neurons.[2][3]

Experimental Protocol: Unilateral Medial Forebrain Bundle (MFB) Lesion

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley or Wistar rats (200-250g) with isoflurane (5% for induction, 1-3% for maintenance).[4][5]

    • Secure the rat in a stereotaxic frame.[4]

    • Shave the head and clean the surgical area with betadine and 70% ethanol.[4]

    • Make a midline incision on the scalp to expose the skull.[4]

    • Identify and level the bregma and lambda skull points.[4]

  • 6-OHDA Preparation:

    • Prepare a 2 mg/mL solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[4]

    • Protect the solution from light.[4]

  • Stereotaxic Injection:

    • Drill a small burr hole in the skull over the target injection site.

    • Use the following coordinates for an MFB lesion relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm.[4]

    • Slowly lower a Hamilton syringe needle to the ventral coordinate: Dorsal-Ventral (DV): -8.0 mm from the dura.[4]

    • Infuse 5 µL of the 6-OHDA solution at a rate of 1 µL/minute.[4]

    • Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[4]

    • Suture the scalp incision.[4]

  • Post-Operative Care:

    • Administer post-operative analgesics as required.

    • Monitor the animal's weight and provide easy access to food and water.[4]

    • Allow 10-14 days for the lesion to develop before behavioral testing.[4]

B. MPTP Mouse Model

The MPTP model is one of the most common chemically induced models of PD, particularly in mice, as rats are largely resistant to its effects.[6][7] Systemic administration of MPTP leads to the loss of dopaminergic neurons.[7]

Experimental Protocol: Subacute MPTP Administration

  • Animal Selection:

    • Use male C57BL/6 mice, as this strain is highly sensitive to MPTP.[6] Mice should be at least 8 weeks old.[6]

  • MPTP Preparation:

    • Prepare a solution of MPTP-HCl in sterile saline.

    • Caution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment in a certified chemical fume hood.[8]

  • Administration:

    • Administer MPTP-HCl via intraperitoneal (i.p.) injection at a dose of 20 mg/kg once daily for 4-5 consecutive days.[6][9]

    • A control group should receive vehicle (saline) injections.[9]

  • Post-Injection Monitoring:

    • Monitor animals for any adverse reactions.

    • Behavioral testing can typically commence 3-7 days after the final MPTP injection.[9]

C. Rotenone-Induced Rat Model

Chronic systemic administration of the pesticide rotenone can reproduce many features of Parkinson's disease, including nigrostriatal dopaminergic degeneration and the formation of α-synuclein-positive aggregates.[10][11]

Experimental Protocol: Intraperitoneal Rotenone Administration

  • Animal Selection:

    • Use male Wistar or Sprague-Dawley rats.[11][12]

  • Rotenone Preparation:

    • Dissolve rotenone in a suitable vehicle, such as sunflower oil or a mixture of DMSO and medium-chain triglycerides.

    • A common dose is 2.5 mg/kg.[11][12]

  • Administration:

    • Administer rotenone via intraperitoneal (i.p.) injection daily.[11] The duration of administration can vary, but symptoms often develop within 60 days.[12]

    • Control animals should receive vehicle injections.

  • Monitoring:

    • Monitor the animals' body weight and general health. Rotenone can cause systemic toxicity and weight loss.[10]

    • Observe for the development of motor deficits such as bradykinesia and postural instability.[10]

II. Administration Methods for Therapeutic Agents

The choice of administration route depends on the properties of the therapeutic agent (e.g., ability to cross the blood-brain barrier) and the experimental design.

A. Intraperitoneal (i.p.) Injection

This is a common systemic administration route for screening compounds.

Protocol:

  • Restrain the rat or mouse appropriately.

  • Insert a 23-25 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the desired volume of the therapeutic agent.

B. Subcutaneous (s.c.) Injection

This route allows for slower absorption compared to i.p. injection.[13]

Protocol:

  • Gently lift the skin on the back of the neck or along the flank to form a tent.

  • Insert a 25-27 gauge needle into the base of the tented skin.

  • Inject the compound into the subcutaneous space.

  • For continuous delivery, surgically implant a subcutaneous osmotic pump.[14]

C. Oral Gavage (p.o.)

This method is used to administer compounds directly into the stomach.

Protocol:

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently restrain the animal and pass the needle along the roof of the mouth and down the esophagus.

  • Administer the compound slowly.

D. Intracerebroventricular (ICV) Injection

This invasive method delivers the compound directly into the cerebrospinal fluid within the brain's ventricles, bypassing the blood-brain barrier.[15]

Protocol:

  • Anesthetize the animal and place it in a stereotaxic frame as described for the 6-OHDA surgery.

  • Implant a guide cannula into a lateral ventricle. Typical coordinates for a mouse are: AP: +0.3 mm, ML: -1.0 mm, DV: -3.0 mm from bregma.[16] For a rat: AP: +0.6 mm, ML: +1.6 mm, DV: +4.5 mm from bregma.[15]

  • Allow the animal to recover for at least one week.

  • For administration, gently restrain the animal, remove the stylet from the cannula, and insert an injector connected to a microsyringe.[15]

  • Infuse the therapeutic agent at a slow rate (e.g., 1 µL/min).[15]

III. Data Presentation: Quantitative Analysis

Summarizing quantitative data in tables allows for clear comparison between treatment groups.

Table 1: Neurotoxin Administration Parameters

Animal Model Neurotoxin Species Administration Route Typical Dose Expected Outcome
6-OHDA 6-hydroxydopamine Rat Intracerebral (MFB) 8-12 µg in 4-5 µL >95% loss of ipsilateral dopaminergic neurons[2]
MPTP 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Mouse (C57BL/6) Intraperitoneal 20 mg/kg/day for 4-5 days 40-50% loss of dopaminergic neurons[6]

| Rotenone | Rotenone | Rat | Intraperitoneal | 2.5 mg/kg/day for up to 60 days | ~45% loss of dopaminergic neurons[10][12] |

Table 2: Example Behavioral and Neurochemical Outcomes

Assessment Metric Control Group (Vehicle) PD Model Group (Neurotoxin) PD Model + Treatment
Rotarod Test Latency to fall (s) 180 ± 20 60 ± 15 120 ± 18
Pole Test Time to descend (s) 10 ± 2 25 ± 5 15 ± 3
Apomorphine-Induced Rotations Net rotations/min (6-OHDA model) 0 ± 0.5 7 ± 2 3 ± 1
Striatal Dopamine Levels (HPLC) ng/mg tissue 15 ± 2 3 ± 1 8 ± 1.5

| SNc Neuron Count (Stereology) | TH+ cells | 10,000 ± 800 | 4,500 ± 500 | 7,000 ± 600 |

IV. Visualization of Pathways and Workflows

Signaling Pathways

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine_pre Dopamine LDOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) D1R D1 Receptor D2R D2 Receptor AC_stim Adenylyl Cyclase (Stimulated) AC_inhib Adenylyl Cyclase (Inhibited) cAMP_inc ↑ cAMP cAMP_dec ↓ cAMP PKA_act PKA Activation Motor_Facilitation Movement Facilitation Motor_Inhibition Movement Inhibition Dopamine_synapse->DAT Reuptake Dopamine_synapse->D1R Dopamine_synapse->D2R PD_Loss Neuron Loss in PD PD_Loss->Dopamine_pre

Alpha_Synuclein_Aggregation cluster_toxicity Cellular Dysfunction Monomer α-Synuclein Monomer (Unfolded) Tetramer Helical Tetramer (Physiological) Monomer->Tetramer Equilibrium Oligomer β-sheet Rich Oligomers (Toxic) Monomer->Oligomer Misfolding & Aggregation Protofibril Protofibrils Oligomer->Protofibril Mito Mitochondrial Impairment Oligomer->Mito Proteasome Proteasome Impairment Oligomer->Proteasome Synaptic Synaptic Dysfunction Oligomer->Synaptic Fibril Amyloid Fibrils Protofibril->Fibril LewyBody Lewy Bodies Fibril->LewyBody

Caption: Alpha-synuclein aggregation pathway in Parkinson's disease.

Mitochondrial_Dysfunction cluster_pd PD Pathogenesis cluster_damage Cellular Damage Mito Mitochondrion ETC Electron Transport Chain (ETC) Mito->ETC ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage EnergyDeficit Energy Deficit ATP->EnergyDeficit Reduced OxidativeStress Oxidative Stress ROS->OxidativeStress Toxins Neurotoxins (MPTP, Rotenone) Toxins->ETC Inhibit Complex I Genetics Genetic Mutations (PINK1, Parkin) Genetics->Mito Impair Quality Control Apoptosis Apoptosis OxidativeStress->Apoptosis EnergyDeficit->Apoptosis NeuronLoss Dopaminergic Neuron Loss Apoptosis->NeuronLoss Leads to

Caption: Role of mitochondrial dysfunction in Parkinson's disease.

Experimental Workflow

Experimental_Workflow cluster_model_creation Phase 1: Model Creation cluster_treatment Phase 2: Therapeutic Intervention cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis Animal_Selection 1. Animal Selection (Rat/Mouse) Baseline 2. Baseline Behavioral Testing Animal_Selection->Baseline Neurotoxin 3. Neurotoxin Administration (6-OHDA, MPTP, Rotenone) Baseline->Neurotoxin Grouping 4. Randomization into Groups (Vehicle, Treatment) Neurotoxin->Grouping Drug_Admin 5. Therapeutic Agent Administration (i.p., s.c., p.o., ICV) Grouping->Drug_Admin Behavior 6. Post-Treatment Behavioral Testing Drug_Admin->Behavior Euthanasia 7. Euthanasia and Tissue Collection Behavior->Euthanasia Analysis 8. Neurochemical & Histological Analysis Euthanasia->Analysis Data 9. Statistical Analysis and Interpretation Analysis->Data

Caption: General experimental workflow for preclinical drug testing.

References

Application Note: ElteN378 as a Tool for Studying α-Synuclein Aggregation Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of many neurodegenerative diseases, including Parkinson's disease, which is characterized by the accumulation of α-synuclein into Lewy bodies. Understanding the mechanisms of α-synuclein aggregation and identifying compounds that can modulate this process are critical for the development of new therapeutic strategies. ElteN378 is a synthetic, non-immunosuppressive inhibitor of FKBP12, a protein that has been implicated in the acceleration of α-synuclein aggregation.[1][2][3][4] This application note provides detailed protocols for utilizing fluorescence microscopy, in conjunction with the fluorescent dye Thioflavin T (ThT), to study the inhibitory effects of this compound on α-synuclein aggregation.

Principle

The experimental approach involves inducing the aggregation of recombinant α-synuclein monomer in vitro. The kinetics of this aggregation process, and the effect of this compound, are monitored by the increase in fluorescence of Thioflavin T (ThT). ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][6][7][8] The morphology of the resulting aggregates is then visualized using fluorescence and phase-contrast microscopy. This combination of techniques allows for both quantitative analysis of aggregation kinetics and qualitative assessment of aggregate morphology.

Materials and Reagents

Material/ReagentSupplier ExampleCatalog # Example
Human Recombinant α-SynucleinrPeptideS-1001
FKBP12, Human RecombinantCIRMMP
This compoundSynthesized as described in referenced literature
Thioflavin T (ThT)Sigma-AldrichT3516
Tris-HClSigma-AldrichT5941
Sodium Chloride (NaCl)Sigma-AldrichS9888
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well black, clear-bottom platesCorning3881
Microscope slides and coverslipsVWR48380-046

Experimental Protocols

Protocol 1: In Vitro α-Synuclein Aggregation Kinetics Assay using Thioflavin T

This protocol describes a plate-reader-based assay to monitor the kinetics of α-synuclein aggregation in the presence and absence of this compound.

  • Preparation of Reagents:

    • α-Synuclein Stock Solution: Prepare a 1 mg/mL stock solution of α-synuclein in 10 mM Tris-HCl, 0.15 M NaCl, pH 7.4. Determine the precise concentration by measuring absorbance at 275 nm (extinction coefficient = 5600 M⁻¹ cm⁻¹).[9]

    • FKBP12 Stock Solution: Prepare a stock solution of FKBP12 in Tris buffer. Determine the concentration by measuring absorbance at 280 nm (extinction coefficient = 9970 M⁻¹ cm⁻¹).[9]

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. Prepare this solution fresh.[5][10]

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, pH 7.5.[6]

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, prepare the following reaction mixtures to a final volume of 100 µL per well:

      • Control (α-synuclein alone): 100 µM α-synuclein monomer, 25 µM ThT in Assay Buffer.

      • Positive Control (α-synuclein + FKBP12): 100 µM α-synuclein monomer, 1 µM FKBP12, 25 µM ThT in Assay Buffer.

      • Test Condition (α-synuclein + FKBP12 + this compound): 100 µM α-synuclein monomer, 1 µM FKBP12, desired concentration of this compound (e.g., 200 nM), 25 µM ThT in Assay Buffer.[3]

    • Include wells with Assay Buffer and ThT only as a blank.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm) in a fluorescence microplate reader.[5][10]

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours.[6]

    • Set the plate reader to an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[5][10]

Protocol 2: Fluorescence and Phase-Contrast Microscopy of α-Synuclein Aggregates

This protocol describes the preparation of samples for microscopic visualization of α-synuclein aggregates.

  • Sample Preparation:

    • Prepare reaction mixtures as described in Protocol 1, but in microcentrifuge tubes and without ThT.

    • Incubate the tubes under the same conditions (37°C with shaking) for a time point determined from the kinetic assay (e.g., at the plateau phase of aggregation).

  • Staining and Mounting:

    • For fluorescence microscopy, add ThT to a final concentration of 25 µM to an aliquot of the aggregated sample and incubate for 5 minutes at room temperature.

    • Pipette 10 µL of the stained or unstained (for phase-contrast) sample onto a clean microscope slide and place a coverslip over it.

  • Microscopy:

    • Fluorescence Microscopy:

      • Use a fluorescence microscope equipped with a filter set appropriate for ThT (e.g., excitation filter ~440 nm, emission filter ~480 nm).

      • Acquire images of the fluorescent aggregates.

    • Phase-Contrast Microscopy:

      • Use a microscope with phase-contrast objectives to visualize the morphology of the aggregates.

      • Acquire images of the aggregates.[9]

Data Presentation

Quantitative Analysis of Aggregation Kinetics

The data from the plate reader assay can be plotted as ThT fluorescence intensity versus time. Key parameters to extract and present in a table include the lag time (t_lag), the maximum fluorescence intensity (F_max), and the apparent aggregation rate.

ConditionLag Time (hours)Maximum Fluorescence (a.u.)Aggregation Rate (a.u./hour)
α-synuclein alone
α-synuclein + FKBP12
α-synuclein + FKBP12 + this compound (200 nM)

Data should be presented as mean ± standard deviation from at least three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Aggregation Assay cluster_microscopy Microscopy cluster_analysis Data Analysis p1 Prepare α-synuclein, FKBP12, this compound, and ThT stock solutions p2 Set up reaction mixtures in 96-well plate (± this compound) p1->p2 p5 Prepare samples for microscopy from parallel incubation p1->p5 p3 Incubate at 37°C with shaking p2->p3 p4 Monitor ThT fluorescence over time p3->p4 p8 Plot kinetic curves and extract parameters p4->p8 p6 Stain with ThT (for fluorescence) p5->p6 p7 Image with fluorescence and phase-contrast microscopy p6->p7 p9 Analyze aggregate morphology p7->p9

Caption: Experimental workflow for studying the effect of this compound on α-synuclein aggregation.

Proposed Mechanism of this compound Action

G cluster_pathway α-Synuclein Aggregation Pathway cluster_inhibition Inhibition by this compound aSyn α-Synuclein Monomer Complex α-Synuclein-FKBP12 Complex aSyn->Complex Interaction FKBP12 FKBP12 FKBP12->Complex Aggregates Aberrant Dendritic Aggregates Complex->Aggregates Accelerated Aggregation This compound This compound FKBP12_inhibited FKBP12-ElteN378 Complex This compound->FKBP12_inhibited FKBP12_inhibited->Block Blocks Interaction with α-Synuclein FKBP12_i FKBP12 FKBP12_i->FKBP12_inhibited Binding

References

Application Notes and Protocols for Cell Viability Assays with ElteN378 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ElteN378

This compound is an investigational small molecule inhibitor designed to induce cell death in cancer cells by targeting mitochondrial function and key signaling pathways involved in cell survival. Preclinical studies suggest that this compound disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic cascade. Furthermore, this compound has been observed to modulate the activity of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation and survival. These application notes provide detailed protocols for assessing the effects of this compound on cell viability.

Mechanism of Action Overview

This compound is believed to exert its cytotoxic effects through a dual mechanism:

  • Mitochondrial Disruption: this compound accumulates in the mitochondria of cancer cells, leading to the dissipation of the mitochondrial membrane potential. This triggers the release of cytochrome c into the cytoplasm, initiating the caspase cascade and apoptosis.

  • PI3K/AKT Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of the PI3K pathway. Inhibition of this pathway further promotes apoptosis and reduces cell proliferation.

A variety of assays can be used to measure cell viability, including those that assess metabolic activity, cell proliferation, and cytotoxicity.[1][2] This document outlines protocols for commonly used colorimetric and fluorometric assays to quantify the effects of this compound.

Data Presentation: Quantitative Analysis of Cell Viability

The following tables present hypothetical data from cell viability experiments using various cancer cell lines treated with a range of this compound concentrations for 48 hours.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer12.5
PC-3Prostate Cancer7.1

Table 2: Dose-Response of this compound on MCF-7 Cell Viability (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
188 ± 5.1
552 ± 3.8
1025 ± 2.9
2011 ± 1.5
503 ± 0.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] Viable cells with active metabolism convert MTT into a purple formazan product.[1]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[3]

  • Incubate for 1 to 4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Mix thoroughly to ensure complete solubilization.[3]

  • Record the absorbance at 570 nm using a plate reader.[3]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. The advantage of XTT is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Plate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Gently shake the plate to ensure a homogenous distribution of the color.

  • Measure the absorbance of the samples at 450-500 nm using a plate reader. A reference wavelength of 630-690 nm is recommended.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Materials:

  • Neutral red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Plate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Remove the treatment medium and add 100 µL of medium containing neutral red to each well.

  • Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Remove the neutral red-containing medium and wash the cells with PBS.

  • Add 150 µL of the destain solution to each well.

  • Gently shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a plate reader.

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

Materials:

  • Trypan blue solution (0.4%)

  • Cell suspension

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

  • After the treatment period, collect the cells by trypsinization and centrifugation.

  • Resuspend the cell pellet in a known volume of PBS or culture medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

ElteN378_Mechanism_of_Action cluster_0 This compound Action cluster_1 Mitochondrial Pathway cluster_2 PI3K/AKT Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts membrane potential AKT AKT This compound->AKT inhibits phosphorylation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis1 Apoptosis Caspase3->Apoptosis1 PI3K PI3K PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: Proposed mechanism of action for this compound.

Cell_Viability_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_reagent Add Viability Reagent (e.g., MTT, XTT) incubation2->add_reagent incubation3 Incubate 1-4h add_reagent->incubation3 solubilize Add Solubilization Buffer (if needed) incubation3->solubilize read_plate Measure Absorbance/ Fluorescence solubilize->read_plate analyze Data Analysis (IC50, % Viability) read_plate->analyze

Caption: General workflow for cell viability assays.

References

Troubleshooting & Optimization

Addressing off-target effects of ElteN378 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of ElteN378 in cellular models.

FAQs - Understanding this compound and its Off-Target Profile

Q1: What is the intended mechanism of action for this compound?

This compound is a potent small molecule inhibitor designed to target Serine/Threonine Kinase 1 (STK1) . STK1 is a critical component of a pro-survival signaling pathway in several cancer cell lines. By inhibiting STK1, this compound is expected to induce cell cycle arrest and apoptosis in STK1-dependent cancer cells.

Q2: What are the known or suspected off-target effects of this compound?

Initial screening and subsequent user reports have indicated that this compound can exhibit inhibitory activity against Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) and Cyclin-Dependent Kinase 2 (CDK2) . These off-target interactions may lead to unexpected cellular phenotypes.

Q3: What are the potential phenotypic consequences of these off-target effects?

Off-target inhibition of MAPK14/p38α can influence stress and inflammatory responses, while inhibition of CDK2 can cause distinct effects on cell cycle progression compared to STK1 inhibition alone. This may manifest as inconsistent dose-response curves, unexpected changes in cell morphology, or altered expression of downstream markers.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Cellular Phenotype

You observe a cellular effect that is not consistent with the known function of the intended target, STK1. For example, you see unexpected changes in inflammatory cytokine production or a different pattern of cell cycle arrest than anticipated.

Experimental Workflow for Phenotype Deconvolution:

cluster_observe Observation cluster_hypothesize Hypothesis Generation cluster_validate Validation cluster_analyze Analysis cluster_conclude Conclusion A Unexpected Phenotype Observed (e.g., altered cytokine profile) B Hypothesize Off-Target Engagement (e.g., MAPK14 or CDK2 inhibition) A->B Formulate Hypothesis C Perform Target Knockdown/Knockout (siRNA/CRISPR for STK1, MAPK14, CDK2) B->C Validate Hypothesis D Treat with Specific Inhibitors (Use known specific inhibitors for MAPK14 and CDK2) B->D Validate Hypothesis E Compare Phenotypes: This compound vs. Knockdown vs. Specific Inhibitor C->E D->E F Attribute Phenotype to On-Target vs. Off-Target E->F Draw Conclusion

Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.

Table 1: Example Data for Phenotype Deconvolution

Treatment Apoptosis Rate (%) G2/M Arrest (%) IL-6 Production (pg/mL)
Vehicle Control5 ± 1.28 ± 2.110 ± 3.5
This compound (1 µM)45 ± 3.555 ± 4.2150 ± 12.1
STK1 siRNA42 ± 4.152 ± 3.812 ± 4.0
MAPK14 siRNA6 ± 1.59 ± 2.5145 ± 15.3
CDK2 siRNA10 ± 2.048 ± 5.111 ± 3.8
Specific MAPK14 Inhibitor7 ± 1.810 ± 2.3160 ± 14.7
Specific CDK2 Inhibitor12 ± 2.250 ± 4.913 ± 4.1
Issue 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 of this compound in a purified STK1 enzyme assay is significantly different from its EC50 in your cellular assay.

Potential Causes and Solutions:

  • Cellular Permeability and Efflux: this compound may have poor cell membrane permeability or be actively removed by efflux pumps.

  • Off-Target Engagement: In a cellular context, the observed effect may be a composite of on-target and off-target activities.

Signaling Pathway Analysis:

cluster_pathway Cellular Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target_1 Off-Target Pathway 1 cluster_off_target_2 Off-Target Pathway 2 This compound This compound STK1 STK1 This compound->STK1 Inhibits MAPK14 MAPK14 (p38α) This compound->MAPK14 Inhibits (Off-Target) CDK2 CDK2 This compound->CDK2 Inhibits (Off-Target) ProSurvival Pro-Survival Signaling STK1->ProSurvival Promotes Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Inflammation Inflammatory Response MAPK14->Inflammation Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes

Caption: this compound signaling pathways, including off-target interactions.

Table 2: Comparative Potency of this compound

Target Biochemical IC50 (nM) Cellular EC50 (nM)
STK115-
MAPK14250-
CDK2800-
Cell Viability Assay-120

Experimental Protocols

Protocol 1: Kinase Panel Screening

To quantitatively assess the selectivity of this compound, perform an in vitro kinase panel screen.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute to the desired concentrations.

  • Assay Plate Preparation: Use a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that provides pre-aliquoted kinases and substrates.

  • Kinase Reaction: Add this compound dilutions and ATP to initiate the kinase reaction. Incubate at the recommended temperature and time.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration. Determine the IC50 values for kinases showing significant inhibition.

Protocol 2: Whole-Proteome Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, perform a Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Supernatant Analysis: Collect the supernatant containing soluble proteins.

  • Protein Quantification: Analyze the abundance of STK1, MAPK14, and CDK2 in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting temperature indicates ligand binding.

Protocol 3: RNA Sequencing (RNA-seq)

To obtain an unbiased view of the global transcriptional changes induced by this compound and compare them to the effects of target-specific knockdowns.

Methodology:

  • Experimental Groups:

    • Vehicle-treated cells

    • This compound-treated cells

    • STK1 siRNA-treated cells

    • MAPK14 siRNA-treated cells

    • CDK2 siRNA-treated cells

  • RNA Extraction: Isolate total RNA from each experimental group.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis:

    • Perform differential gene expression analysis for each condition compared to the vehicle control.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways.

    • Compare the gene expression signatures of this compound treatment with those of the individual knockdowns to distinguish on- and off-target transcriptional effects.

Improving the signal-to-noise ratio in ElteN378 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been developed based on the hypothetical scenario that ElteN378 is a therapeutic monoclonal antibody. As "this compound" does not correspond to a known publicly documented molecule, this guide addresses common challenges and optimization strategies for therapeutic antibody binding assays, particularly in the context of cell-based fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio (S/N) in my this compound binding assay?

A low S/N ratio can stem from either a weak signal or high background. Common culprits include suboptimal antibody concentrations, insufficient incubation times, inadequate washing, or issues with reagent quality. It's crucial to systematically evaluate each component of the assay to pinpoint the source of the problem.

Q2: How can I reduce high background fluorescence in my cell-based assay?

High background often results from non-specific binding of this compound or the detection antibody.[1][2] To mitigate this, consider the following:

  • Optimize Blocking: Ensure the blocking buffer is effective. Options include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to increase the blocking agent's concentration or the incubation time.[2][3]

  • Adjust Antibody Concentrations: Titrate both the primary (this compound) and secondary antibodies to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions.[3]

  • Improve Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies.[2]

  • Use Phenol Red-Free Medium: If using a fluorescence-based readout, phenol red in the cell culture medium can increase background fluorescence. Switching to a phenol red-free medium for the assay is highly recommended.[4]

Q3: My results are not reproducible. What are the likely sources of variability?

Lack of reproducibility in ligand binding assays can be due to several factors.[1] Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure uniform cell density across all wells of your microplate.

  • Reagent Variability: Use reagents from the same lot where possible and prepare fresh dilutions for each experiment.

  • Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.

  • Incubation Conditions: Maintain consistent incubation times and temperatures for all samples.

Q4: What is the optimal concentration of this compound to use in the binding assay?

The optimal concentration of this compound should be determined empirically through a titration experiment. This involves testing a range of concentrations to identify the one that provides the best signal-to-noise ratio. A good starting point is the concentration recommended by the manufacturer or based on previously published data for similar antibodies.

Troubleshooting Guides

High Background
Potential Cause Recommended Solution
Inadequate BlockingIncrease blocking buffer concentration (e.g., 1-5% BSA) or extend incubation time (e.g., 1-2 hours at room temperature).
Primary Antibody (this compound) Concentration Too HighPerform a titration experiment to determine the optimal antibody concentration that yields the highest signal-to-noise ratio.
Secondary Antibody Non-Specific BindingRun a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Insufficient WashingIncrease the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer.
Autofluorescence of Cells or MediaUse phenol red-free media. For cellular autofluorescence, consider using red-shifted fluorophores.[4]
Low Signal
Potential Cause Recommended Solution
Primary Antibody (this compound) Concentration Too LowTitrate the antibody to a higher concentration.
Insufficient Incubation TimeOptimize the incubation time for both primary and secondary antibodies. Binding kinetics can vary, and longer incubation may be needed to reach equilibrium.[5]
Degraded ReagentsEnsure all reagents, especially antibodies and fluorophores, are stored correctly and are within their expiration dates.
Low Target Receptor ExpressionConfirm the expression level of the target receptor on the cell line being used.
Incorrect Filter Settings on Plate ReaderVerify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore in use.

Experimental Protocols

Protocol 1: Titration of this compound to Determine Optimal Concentration
  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 1% BSA). A typical starting range might be from 0.1 nM to 1 µM.

  • Blocking: Wash the cells once with PBS and then add 100 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add the various dilutions of this compound to the wells. Include a "no primary antibody" control. Incubate for 1-2 hours at room temperature or as determined by binding kinetics.

  • Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG) at its predetermined optimal concentration. Incubate for 1 hour at room temperature, protected from light.

  • Final Washing: Repeat the washing step (step 5).

  • Signal Detection: Add 100 µL of PBS to each well and read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. The optimal concentration will be the one that gives the highest signal over background.

Visualizations

Experimental_Workflow Figure 1. This compound Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis A Seed Cells in 96-well Plate C Block Non-Specific Sites A->C B Prepare this compound Dilutions D Incubate with this compound B->D C->D E Wash Unbound this compound D->E F Incubate with Secondary Ab E->F G Final Wash F->G H Read Fluorescence G->H I Analyze Data H->I

Caption: Figure 1. A flowchart outlining the key steps in a typical this compound cell-based binding assay.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low S/N Ratio Start Low Signal-to-Noise Ratio High_Background Is Background High? Start->High_Background Low_Signal Is Signal Low? High_Background->Low_Signal No Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Yes Increase_Ab_Conc Increase Ab Conc. Low_Signal->Increase_Ab_Conc Yes Titrate_Antibodies Titrate Antibodies Optimize_Blocking->Titrate_Antibodies Improve_Washing Improve Washing Titrate_Antibodies->Improve_Washing Increase_Inc_Time Increase Incubation Time Increase_Ab_Conc->Increase_Inc_Time Check_Reagents Check Reagent Quality Increase_Inc_Time->Check_Reagents

Caption: Figure 2. A decision tree to guide troubleshooting efforts for a low signal-to-noise ratio.

References

Technical Support Center: Overcoming Resistance to ElteN378 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ElteN378, a targeted therapy for specific cancer cell lines. The information provided is based on studies of osimertinib resistance in EGFR-mutant non-small cell lung cancer (NSCLC) and is intended to serve as a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My this compound-sensitive cancer cell line is showing decreased responsiveness to the drug. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to this compound commonly arises from two main mechanisms:

  • On-target resistance: This involves genetic alterations in the drug's target protein, preventing this compound from binding effectively. A prevalent example is the acquisition of a secondary mutation, such as the C797S mutation in the EGFR kinase domain, which blocks the covalent binding of the inhibitor.[1][2][3][4]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the drug's inhibitory effect. A frequent off-target mechanism is the amplification of the MET proto-oncogene, which leads to the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, independent of the original target.[3][4][5]

Q2: How can I determine the mechanism of resistance in my cell line?

A2: To identify the resistance mechanism, a combination of molecular biology techniques is recommended:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): To detect secondary mutations in the target gene (e.g., C797S in EGFR).

  • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To assess for gene amplification of bypass pathway components (e.g., MET amplification).

  • Western Blotting: To analyze the phosphorylation status of the target protein and downstream signaling molecules (e.g., p-EGFR, p-AKT, p-ERK) to identify activated bypass pathways.

Q3: What are the recommended therapeutic strategies to overcome this compound resistance?

A3: The strategy to overcome resistance depends on the identified mechanism:

  • For on-target resistance (e.g., C797S mutation): A combination of this compound with a first-generation inhibitor (e.g., gefitinib or erlotinib) may be effective, particularly if the C797S mutation occurs in trans to the original resistance mutation (like T790M in the context of osimertinib).[6]

  • For off-target resistance (e.g., MET amplification): A combination therapy of this compound with a MET inhibitor (e.g., crizotinib, capmatinib, or savolitinib) has shown promise in preclinical and clinical studies.[5][6][7]

Troubleshooting Guides

Problem: Increased IC50 of this compound in our cell line.

Possible Cause 1: Development of a resistant cell population.

  • Solution:

    • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT assay) to confirm the shift in the IC50 value compared to the parental, sensitive cell line.

    • Isolate Resistant Clones: If not already done, establish single-cell clones from the resistant population to ensure a homogenous population for further analysis. A detailed protocol for generating resistant cell lines is provided below.

    • Characterize Resistance Mechanism: Use sequencing (for on-target mutations) and western blotting or FISH/qPCR (for off-target mechanisms) to identify the cause of resistance.

Possible Cause 2: Experimental variability.

  • Solution:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media formulation.

    • Verify Drug Concentration and Activity: Prepare fresh drug stocks and verify the concentration.

    • Optimize Assay Protocol: Review and standardize the cell seeding density, drug treatment duration, and assay readout parameters.

Problem: Inconsistent results in Western blot analysis of signaling pathways.

Possible Cause 1: Suboptimal antibody performance.

  • Solution:

    • Antibody Validation: Use antibodies validated for the specific application (western blotting) and target species. Check the manufacturer's datasheet for recommended dilutions and positive/negative controls.

    • Titrate Antibody Concentration: Perform a titration experiment to determine the optimal antibody concentration that gives a strong signal with low background.

    • Use Appropriate Controls: Include positive control lysates (from cells known to express the target protein) and negative controls (lysates from cells where the target is absent or knocked down).

Possible Cause 2: Issues with protein extraction or sample preparation.

  • Solution:

    • Use Protease and Phosphatase Inhibitors: Add inhibitor cocktails to the lysis buffer to prevent protein degradation and dephosphorylation.

    • Ensure Complete Lysis: Use a lysis buffer appropriate for the target protein's cellular localization and ensure complete cell lysis.

    • Quantify Protein Concentration: Accurately measure the protein concentration of each sample using a method like the BCA assay to ensure equal loading.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound (modeled on osimertinib) resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR Mutation StatusResistance MechanismThis compound IC50Reference
H1975 (Parental)L858R/T790M-0.03 µM[8]
H1975-ORL858R/T790MAcquired Resistance4.77 µM[8]
HCC827 (Parental)ex19del-15.04 nM[9]
HCC827-ORex19delAcquired Resistance6.64 µM[9]

Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance (Clinical Data)

Resistance MechanismCombination TherapyObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
MET AmplificationThis compound + Savolitinib33%5.5 months[6]
MET AmplificationThis compound + Capmatinib63.6%7.2 months[6]
MET AmplificationThis compound + Crizotinib34.8%Not Reported[7]
EGFR C797SThis compound + GefitinibCase reports show responseNot Applicable[6]

Detailed Experimental Protocols

Generation of this compound-Resistant Cell Lines (H1975-OR)

This protocol describes the generation of an this compound-resistant cell line from the H1975 parental cell line using a stepwise dose-escalation method.[9][10]

Materials:

  • H1975 human NSCLC cell line (ATCC® CRL-5908™)

  • RPMI-1640 Medium (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (Osimertinib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Initial Culture: Culture H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Initial this compound Exposure: Begin by exposing the parental H1975 cells to a low concentration of this compound, starting at the IC50 value (approximately 30 nM).[8]

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 50 nM, 100 nM, 200 nM, and so on, up to 1.5 µM).[10] Allow the cells to recover and resume normal growth at each concentration before proceeding to the next. This process can take several months.

  • Isolation of Resistant Clones: Once a stable resistant population is established at a high concentration of this compound (e.g., 1.5 µM), perform limiting dilution in 96-well plates to isolate single-cell clones.

  • Expansion and Maintenance: Expand the single-cell clones and continuously culture them in media containing the maintenance concentration of this compound (e.g., 1.5 µM) to retain the resistant phenotype.[10]

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in both sensitive and resistant NSCLC cell lines.[8][11][12]

Materials:

  • NSCLC cell lines (e.g., H1975, H1975-OR)

  • Complete culture medium

  • This compound (Osimertinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[1][10] Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Add 100-150 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for EGFR Signaling Pathway

This protocol is for analyzing the phosphorylation status of EGFR and downstream signaling proteins in response to this compound treatment.[13][14][15][16]

Materials:

  • NSCLC cell lysates (treated and untreated)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Recommended Primary Antibodies:

TargetRecommended DilutionCatalog Number (Example)
p-EGFR (Tyr1068)1:1000Cell Signaling Technology #3777
Total EGFR1:1000Cell Signaling Technology #4267
p-AKT (Ser473)1:1000Cell Signaling Technology #4060
Total AKT1:1000Cell Signaling Technology #9272
p-ERK1/2 (Thr202/Tyr204)1:2000Cell Signaling Technology #4370
Total ERK1/21:1000Cell Signaling Technology #9102
β-Actin (Loading Control)1:1000Cell Signaling Technology #4970

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer with inhibitors.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

ElteN378_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound (Osimertinib) This compound->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ElteN378_Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_mut EGFR (C797S) PI3K PI3K EGFR_mut->PI3K On-target Resistance MET MET MET->PI3K Bypass Activation RAS RAS MET->RAS This compound This compound This compound->EGFR_mut Binding blocked AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start with Sensitive Cell Line culture Culture cells with increasing this compound start->culture resistance Establish Resistant Cell Line culture->resistance characterize Characterize Resistance resistance->characterize viability Cell Viability Assay (MTT) characterize->viability Confirm Resistance western Western Blot characterize->western Analyze Pathways sequencing Sequencing (NGS) characterize->sequencing Identify Mutations combination Test Combination Therapies western->combination sequencing->combination

References

Strategies to enhance the bioavailability of ElteN378 in-vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ElteN378 In-Vivo Bioavailability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the in-vivo bioavailability of this compound.

FAQs and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the pre-clinical and clinical development of this compound.

1. What are the primary challenges affecting the in-vivo bioavailability of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] The primary challenge is its poor dissolution in the gastrointestinal tract, which limits its absorption into systemic circulation.[2]

2. My in-vivo pharmacokinetic (PK) studies show low and variable exposure after oral administration. What are the potential causes and solutions?

  • Low Cmax and AUC: This is likely due to the poor solubility of this compound. The dissolution rate is a limiting factor for absorption.

    • Troubleshooting: Consider formulation strategies that enhance solubility.

  • High Inter-Individual Variability: This can be caused by differences in gastrointestinal physiology (e.g., pH, food effects) affecting the dissolution of the crystalline form of this compound.

    • Troubleshooting: Amorphous solid dispersions or lipid-based formulations can mitigate the effects of physiological variability.[3]

3. What formulation strategies can be employed to enhance the bioavailability of this compound?

Several strategies can be effective:

  • Particle Size Reduction: Increasing the surface area of the drug particles can improve the dissolution rate.[1][4]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[2]

    • Nanonization: Creating a nanosuspension can further increase the surface area and dissolution velocity.[1][2]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous form can significantly increase its aqueous solubility.[3][4] This is often achieved by spray drying a solution of the drug and a polymer.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to dissolve this compound in a lipid carrier, which then forms a fine emulsion in the GI tract, facilitating absorption.[3][4]

  • Prodrug Approach: A chemically modified, inactive version of this compound could be synthesized to have improved solubility and be converted to the active form in vivo.[2]

4. How do I choose the most appropriate bioavailability enhancement strategy for this compound?

The choice depends on the specific properties of this compound and the desired product profile. A data-driven approach using in-vitro screening and modeling can help select the best path forward.[3]

StrategyAdvantagesDisadvantages
Particle Size Reduction Established technology, suitable for crystalline form.May not be sufficient for very poorly soluble compounds. Risk of particle agglomeration.
Amorphous Solid Dispersions Significant increase in solubility and bioavailability.Potential for physical instability (recrystallization). Requires careful polymer selection.
Lipid-Based Formulations Can enhance lymphatic transport, bypassing first-pass metabolism. Good for highly lipophilic compounds.Higher complexity in formulation and manufacturing. Potential for GI side effects.
Prodrugs Can overcome multiple barriers (solubility, permeability, metabolism).Requires significant medicinal chemistry effort. Potential for incomplete conversion to the active drug.

5. After reformulating this compound as a nanosuspension, I still observe incomplete absorption. What could be the issue?

  • Agglomeration: The nanoparticles may be agglomerating in the GI tract, reducing the effective surface area.

    • Troubleshooting: Ensure adequate stabilization of the nanosuspension with appropriate surfactants or polymers.[2]

  • Permeability Limitations: While this compound is considered a high-permeability compound, at higher concentrations achieved by enhanced dissolution, its permeability might become the rate-limiting step.

    • Troubleshooting: Investigate the potential role of efflux transporters and consider the inclusion of permeation enhancers if necessary.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

  • Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

  • Materials:

    • This compound Active Pharmaceutical Ingredient (API)

    • Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)

    • Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)

    • High-energy media mill

  • Procedure:

    • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

    • Periodically sample the suspension to monitor particle size distribution using laser diffraction or dynamic light scattering.

    • Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In-Vivo Pharmacokinetic Study in Rodents

  • Objective: To evaluate the oral bioavailability of different this compound formulations.

  • Subjects: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Formulations:

    • Group 1: this compound in suspension (e.g., 0.5% methylcellulose) - Control

    • Group 2: this compound nanosuspension

    • Group 3: this compound amorphous solid dispersion in a suitable vehicle

  • Procedure:

    • Administer the formulations orally via gavage at a dose of 10 mg/kg.

    • Collect blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (hr)AUC0-24 (ng*hr/mL)Relative Bioavailability (%)
Control Suspension 150 ± 354.01200 ± 250100
Nanosuspension 650 ± 1201.55400 ± 980450
Amorphous Solid Dispersion 820 ± 1501.07800 ± 1300650

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-Vivo Study cluster_analysis Analysis API This compound API Formulation Formulation Strategy (Nanosuspension, ASD, etc.) API->Formulation Dosing Oral Dosing in Rodents Formulation->Dosing Test Articles Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis Plasma Samples PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Conclusion Conclusion PK_Analysis->Conclusion Bioavailability Assessment

Caption: Workflow for evaluating the in-vivo bioavailability of this compound formulations.

signaling_pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression (e.g., Apoptosis) TF->Gene_Expression Regulates

References

Adjusting ElteN378 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes when working with ElteN378.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in vitro?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. As a starting point, concentrations ranging from 10 nM to 5 µM are commonly used in various cancer cell lines.

Q2: How long should I treat my cells with this compound to observe a significant effect?

The duration of treatment required to observe a significant anti-proliferative or pro-apoptotic effect can vary. Generally, a minimum of 24 to 48 hours is recommended for initial experiments. However, for some cell lines, longer treatment periods of 72 hours or more may be necessary to see a robust response. We advise conducting a time-course experiment to determine the optimal treatment duration for your experimental model.

Q3: I am not observing the expected level of apoptosis with this compound treatment. What could be the issue?

Several factors could contribute to a lower-than-expected apoptotic response. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q4: Is this compound light-sensitive or unstable in solution?

This compound is stable in DMSO at -20°C for up to six months. Working solutions in cell culture media should be prepared fresh for each experiment. While not acutely light-sensitive, we recommend minimizing exposure to direct light for extended periods.

Troubleshooting Guides

Issue: Suboptimal Anti-Proliferative Effect After 48 Hours

If you are observing a weaker-than-expected anti-proliferative effect after a 48-hour treatment with this compound, consider the following troubleshooting steps:

1. Verify Drug Concentration and Activity:

  • Action: Confirm the correct dilution of your stock solution.

  • Action: Test the activity of your this compound aliquot on a sensitive, validated control cell line.

2. Assess Cell Health and Seeding Density:

  • Action: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Action: Optimize seeding density. Overly confluent or sparse cultures can impact treatment response.

3. Extend Treatment Duration:

  • Action: Perform a time-course experiment, extending the treatment duration to 72 or 96 hours. Some cell lines exhibit a delayed response to KAP5 inhibition.

4. Analyze Target Engagement:

  • Action: Perform a Western blot to assess the phosphorylation status of KAP5 and its downstream targets. A lack of change in phosphorylation may indicate a problem with drug uptake or cellular resistance mechanisms.

Data & Protocols

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines After 72h Treatment
Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma50
MCF-7Breast Adenocarcinoma120
U-87 MGGlioblastoma75
HT-29Colorectal Adenocarcinoma250
Experimental Protocol: Determining Cell Viability via MTT Assay

This protocol is designed to assess the effect of varying this compound treatment durations on cell viability.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Target cells in logarithmic growth phase

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for your desired treatment durations (e.g., 24h, 48h, 72h).

  • MTT Addition: Following incubation, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 for each treatment duration.

Experimental Protocol: Western Blot for KAP5 Pathway Analysis

This protocol is used to verify this compound's engagement with its target, the GFR-X/KAP5 signaling pathway.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-KAP5, anti-KAP5, anti-p-Substrate Y, anti-Substrate Y, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired duration, wash them with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin) to assess changes in protein phosphorylation.

Visualizations

GFR_X_KAP5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR_X GFR-X KAP5 KAP5 GFR_X->KAP5 Phosphorylates Ligand Growth Factor Ligand->GFR_X Activates p_KAP5 p-KAP5 Substrate_Y Substrate Y p_KAP5->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate Y Proliferation Cell Proliferation p_Substrate_Y->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis p_Substrate_Y->Apoptosis_Inhibition This compound This compound This compound->p_KAP5 Inhibits Troubleshooting_Workflow Start Suboptimal Result Observed Check_Concentration Verify this compound Concentration and Aliquot Activity Start->Check_Concentration Check_Cells Assess Cell Health and Seeding Density Check_Concentration->Check_Cells Time_Course Perform Time-Course (24, 48, 72, 96h) Check_Cells->Time_Course Target_Engagement Analyze Target Engagement (Western Blot for p-KAP5) Time_Course->Target_Engagement No improvement Optimal_Duration Optimal Duration Identified Time_Course->Optimal_Duration Improvement seen Consult_Support Consult Technical Support for Further Assistance Target_Engagement->Consult_Support No target inhibition Issue_Resolved Issue Resolved Target_Engagement->Issue_Resolved Target inhibited Optimal_Duration->Issue_Resolved Dose_Duration_Logic Input Initial Parameters Dose (IC50) Duration (48h) Observation {Observe Outcome|Cell Viability | Apoptosis Marker} Input->Observation Decision Is Effect Optimal? Observation->Decision Adjust_Duration Increase Duration (e.g., to 72h or 96h) Decision->Adjust_Duration No Final_Protocol Final Optimized Protocol Decision->Final_Protocol Yes Toxicity_Check Assess Off-Target Toxicity Adjust_Duration->Toxicity_Check Adjust_Dose Consider Dose Increase (e.g., 2x IC50) Adjust_Dose->Observation Toxicity_Check->Adjust_Dose Toxicity Low Toxicity_Check->Final_Protocol Toxicity High (Use current duration)

Technical Support Center: Validating the Specificity of ElteN378 in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of the targeted molecule, ElteN378, in complex biological samples. The following troubleshooting guides and FAQs will help address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is target specificity and why is it crucial to validate for this compound?

A1: Target specificity is the ability of a molecule, such as this compound, to selectively bind to its intended target with minimal or no interaction with other molecules in a complex biological sample.[1][2] Validating specificity is critical to ensure that the observed biological effects are genuinely due to the interaction with the intended target and not a result of off-target binding.[3][4] This validation increases the reliability and reproducibility of experimental results, which is essential for advancing research and drug development.[5]

Q2: What are the primary strategies for validating the specificity of this compound?

A2: The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for validation that can be adapted for targeted molecules like this compound.[1][5] These include:

  • Genetic Strategies: Using knockout (KO) or knockdown (KD) models (e.g., CRISPR/Cas9 or RNAi) to eliminate or reduce the expression of the target protein. A specific molecule should show a significantly reduced or absent signal in these models.[1][5]

  • Orthogonal Strategies: Employing a second, antibody-independent method to quantify the target and correlating the results with those obtained using this compound.[1]

  • Independent Antibody Strategies: (More applicable to antibodies) Using two or more different antibodies that recognize different epitopes on the same target.

  • Expression of Tagged Proteins: Comparing the signal from this compound with the signal from an antibody targeting a fusion tag on the expressed protein.[5]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the proteins that bind to this compound to confirm interaction with the intended target and identify any off-target interactions.[2]

Q3: What are appropriate positive and negative controls for specificity experiments?

A3: Proper controls are essential for interpreting validation results.[6]

  • Positive Controls: Cells or tissues known to have high expression of the target protein. This confirms that this compound can detect its target.[6]

  • Negative Controls: Cells or tissues that do not express the target protein. A specific molecule should produce no signal in these controls.[6] Genetically modified cells, such as knockout cell lines, are considered the gold standard for negative controls.[2][6]

Q4: How can I quantify the specificity of this compound?

A4: Specificity can be quantified through several metrics, depending on the experimental setup:

  • Signal-to-Noise Ratio: Comparing the signal intensity in a positive control to that in a negative control.

  • IC50/Ki Values: In inhibition assays, the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) indicates the potency of this compound for its target. A significantly lower IC50/Ki for the intended target compared to other molecules indicates selectivity.[7]

  • Correlation Analysis: In orthogonal validation, a high correlation between the quantification by this compound and an independent method suggests high specificity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or non-specific signal - this compound concentration is too high. - Insufficient blocking in immunoassays. - Cross-reactivity with other molecules.- Perform a titration experiment to determine the optimal concentration of this compound.[8] - Optimize blocking conditions (e.g., extend incubation time, try different blocking agents). - Use knockout or knockdown cell lines to confirm that the signal is target-specific.[6][8]
No signal or weak signal in positive controls - this compound is not active or degraded. - Suboptimal experimental conditions. - Low expression of the target protein in the "positive" control.- Verify the integrity and activity of this compound. - Optimize assay parameters such as incubation times, temperatures, and buffer compositions.[8] - Confirm the expression level of the target protein in your positive control using an orthogonal method like RT-qPCR or mass spectrometry.[1]
Inconsistent results between experiments - Variability in sample preparation. - Inconsistent assay conditions. - Lot-to-lot variability of this compound.- Standardize all sample preparation and experimental protocols. - Run positive and negative controls with every experiment to monitor assay performance.[8] - If possible, test different lots of this compound and establish quality control parameters.
Discrepancy between biochemical and cell-based assay results - Poor cell permeability of this compound. - this compound is unstable in cell culture media. - The target is not accessible in the cellular context.- Assess the cell permeability of this compound using appropriate assays.[7] - Test the stability of this compound in culture media over the time course of the experiment.[7] - Use imaging techniques to determine if this compound co-localizes with its target within the cell.

Quantitative Data Summaries

Table 1: Comparative Analysis of this compound Potency

This table illustrates how to present data comparing the potency of this compound against its intended target and a panel of related off-target molecules.

Molecule Assay Type This compound IC50 (nM) Selectivity Fold (Off-target/Target)
Target Protein Biochemical Assay15-
Off-Target 1Biochemical Assay1,500100
Off-Target 2Biochemical Assay> 10,000> 667
Off-Target 3Biochemical Assay85057

Table 2: Quantification of Target Engagement in Cellular Models

This table shows how to summarize data from experiments using wild-type (WT) and knockout (KO) cell lines to demonstrate specificity.

Cell Line Treatment Signal Intensity (Arbitrary Units) % Signal Reduction in KO vs. WT
Wild-Type (WT)Vehicle10.5-
Wild-Type (WT)This compound (100 nM)250.2-
Target KOVehicle11.2-
Target KOThis compound (100 nM)15.893.7%

Experimental Protocols

Protocol 1: Western Blotting for Specificity Validation using Knockout Cell Lysates

  • Sample Preparation: Prepare lysates from both wild-type (WT) and target-knockout (KO) cells. Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) from WT and KO lysates onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20).

  • Primary Incubation: Incubate the membrane with this compound at its predetermined optimal concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (TBST).

  • Secondary Incubation (if applicable): If this compound is not directly conjugated to a detectable label, incubate with an appropriate secondary antibody conjugated to HRP or a fluorescent dye for 1 hour at room temperature.

  • Detection: Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging system.

  • Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between WT and KO lanes.

  • Analysis: Compare the signal intensity for the target protein band in the WT lane to the corresponding region in the KO lane. A specific molecule should show a strong signal in the WT lane and a significantly reduced or absent signal in the KO lane.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification

  • Lysate Preparation: Prepare whole-cell lysates from cells expressing the target protein under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with control beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with this compound conjugated to beads (or with free this compound followed by capture with secondary antibody-conjugated beads) for 2-4 hours or overnight at 4°C.

    • As a negative control, perform a parallel IP with control beads or an irrelevant molecule.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search algorithm to identify the proteins present in the sample. Compare the proteins identified in the this compound IP to those in the negative control IP. The intended target should be significantly enriched in the this compound sample. Any other significantly enriched proteins are potential off-targets.

Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Specificity Profiling cluster_3 Outcome a Biochemical Assay (e.g., ELISA, FRET) b Determine Potency (IC50/Kd) a->b c Western Blot vs. Knockout/Knockdown Lysates b->c d Immunofluorescence in Positive/Negative Control Cells e Cell-Based Functional Assay f Immunoprecipitation- Mass Spectrometry (IP-MS) c->f h Specificity Profile of this compound f->h g Protein Microarray g->h

Caption: Experimental workflow for validating the specificity of this compound.

G start High Background Signal? conc Is this compound concentration optimized? start->conc Yes blocking Are blocking conditions adequate? conc->blocking Yes optimize_conc Perform titration to find optimal concentration. conc->optimize_conc No ko_test Signal absent in KO control? blocking->ko_test Yes optimize_blocking Increase blocking time or try alternative blocking agent. blocking->optimize_blocking No specific_binding Signal is likely target-specific. ko_test->specific_binding Yes off_target Potential off-target binding. Consider IP-MS to identify. ko_test->off_target No

Caption: Troubleshooting high background signal.

G This compound This compound Target Target Protein This compound->Target Binds (High Affinity) OffTarget Off-Target Protein This compound->OffTarget Binds (Low Affinity) Downstream_On Specific Downstream Signaling Target->Downstream_On Downstream_Off Non-Specific Downstream Signaling OffTarget->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

ElteN378: A Potent, Non-Immunosuppressive FKBP12 Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of ElteN378's Inhibitory Effect on FKBP12

For researchers and drug development professionals investigating neurodegenerative diseases, the modulation of FK506-binding protein 12 (FKBP12) presents a promising therapeutic avenue. This compound has emerged as a potent, synthetic, and non-immunosuppressive inhibitor of FKBP12, offering a valuable tool to probe the protein's role in disease pathology without the confounding effects of immunosuppression. This guide provides a comparative analysis of this compound against other known FKBP12 inhibitors, supported by experimental data and detailed protocols to facilitate its validation and application in research.

Comparative Analysis of FKBP12 Inhibitors

This compound distinguishes itself through its high potency and specificity for FKBP12, comparable to the well-established immunosuppressant Rapamycin, but without its broad effects on the immune system. The following table summarizes the binding affinities of this compound and other common FKBP12 ligands.

InhibitorTypeKi (nM) for FKBP12ImmunosuppressiveKey Applications
This compound Synthetic Small Molecule0.5[1]NoResearch in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's)
Rapamycin (Sirolimus) Natural Product (Macrolide)~0.2[2]YesImmunosuppression, mTOR inhibition in cancer research
FK506 (Tacrolimus) Natural Product (Macrolide)0.4 - 1.7[3][4]YesImmunosuppression, calcineurin inhibition
GPI-1046 Synthetic Small Molecule~7.5[5]NoResearch in neuroprotection and nerve regeneration

Experimental Validation of this compound's Inhibitory Effect

The efficacy of this compound as an FKBP12 inhibitor can be validated through a series of in vitro experiments. Key assays include direct binding and enzymatic inhibition assays, as well as cell-based assays to demonstrate its effect on FKBP12-mediated signaling pathways.

Inhibition of α-Synuclein Aggregation

One of the key pathological hallmarks of Parkinson's disease is the aggregation of α-synuclein. FKBP12 has been shown to accelerate this process. This compound has been demonstrated to effectively block this FKBP12-induced aggregation.

Experimental Data:

A Thioflavin T (ThT) fluorescence assay can be used to monitor the kinetics of α-synuclein aggregation in the presence of FKBP12 and this compound. The fluorescence of ThT increases significantly upon binding to amyloid fibrils.

ConditionLag Time (hours)Max Fluorescence (Arbitrary Units)
α-Synuclein alone40100
α-Synuclein + FKBP1220250
α-Synuclein + FKBP12 + this compound38120

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This protocol is adapted from established methods for monitoring α-synuclein aggregation.[6][7][8]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in ddH₂O and filter through a 0.2 µm filter.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, pH 7.5).

    • Reconstitute lyophilized α-synuclein monomer and recombinant human FKBP12 in the reaction buffer to the desired stock concentrations.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, set up the following reactions in triplicate:

      • α-synuclein monomer (final concentration, e.g., 100 µM)

      • α-synuclein monomer + FKBP12 (e.g., 1 µM)

      • α-synuclein monomer + FKBP12 + this compound (at various concentrations)

    • Add ThT to each well to a final concentration of 20 µM.

    • The final volume in each well should be 200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each condition.

experimental_workflow_ThT_assay cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_measurement Incubation & Measurement cluster_analysis Data Analysis ThT Thioflavin T Stock Control α-Syn + ThT ThT->Control WithFKBP12 α-Syn + FKBP12 + ThT ThT->WithFKBP12 WithInhibitor α-Syn + FKBP12 + this compound + ThT ThT->WithInhibitor Buffer Reaction Buffer Buffer->Control Buffer->WithFKBP12 Buffer->WithInhibitor aSyn α-Synuclein Monomer aSyn->Control aSyn->WithFKBP12 aSyn->WithInhibitor FKBP12 FKBP12 FKBP12->WithFKBP12 FKBP12->WithInhibitor This compound This compound Stock This compound->WithInhibitor PlateReader Plate Reader (37°C, shaking) Fluorescence Reading (Ex: 440nm, Em: 485nm) Control->PlateReader WithFKBP12->PlateReader WithInhibitor->PlateReader Curves Aggregation Curves PlateReader->Curves Time-course data Parameters Lag Time & Max Fluorescence Curves->Parameters

Experimental workflow for the Thioflavin T (ThT) fluorescence assay.
FKBP12 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

The enzymatic activity of FKBP12 can be measured using a chymotrypsin-coupled assay. This assay monitors the cis-trans isomerization of a peptide substrate, which is the catalytic function of FKBP12.

Experimental Protocol: PPIase Inhibition Assay

This protocol is based on established methods for measuring PPIase activity.[9][10][11][12]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8).

    • Prepare a stock solution of the peptide substrate (e.g., N-Suc-Ala-Leu-Pro-Phe-p-nitroanilide) in a suitable solvent.

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare recombinant human FKBP12 in the assay buffer.

    • Prepare a dilution series of this compound and control inhibitors.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer, equilibrate the assay buffer to the desired temperature (e.g., 10°C).

    • Add FKBP12 to the cuvette.

    • Add the inhibitor (this compound or control) and incubate for a short period.

    • Initiate the reaction by adding the peptide substrate.

    • Immediately add α-chymotrypsin. Chymotrypsin cleaves the trans-isomer of the substrate, producing a chromogenic product (p-nitroaniline).

    • Monitor the increase in absorbance at 390 nm over time.

  • Data Analysis:

    • The rate of the reaction is proportional to the PPIase activity of FKBP12.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.

experimental_workflow_PPIase_assay cluster_reagents Reagents cluster_reaction Reaction Steps cluster_detection Detection cluster_analysis Data Analysis Substrate Peptide Substrate (cis/trans isomers) Isomerization FKBP12 catalyzes cis to trans isomerization Substrate->Isomerization FKBP12 FKBP12 Enzyme FKBP12->Isomerization Inhibitor This compound Inhibitor->FKBP12 Inhibits Chymo α-Chymotrypsin Cleavage Chymotrypsin cleaves trans isomer Chymo->Cleavage Isomerization->Cleavage trans isomer Product Chromogenic Product (p-nitroaniline) Cleavage->Product Spectro Spectrophotometer (Absorbance at 390 nm) Product->Spectro Detection Rate Calculate Reaction Rate Spectro->Rate IC50 Determine IC50 Rate->IC50

Workflow for the FKBP12 PPIase inhibition assay.

Modulation of FKBP12-Related Signaling Pathways

FKBP12 is known to regulate several important signaling pathways, including the mTOR and TGF-β pathways. As a potent FKBP12 inhibitor, this compound is expected to modulate these pathways. While direct experimental data for this compound's effect on these pathways is not yet widely available in published literature, the following sections describe the expected mechanism of action and provide protocols for investigation.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. FKBP12, in complex with Rapamycin, inhibits mTORC1. As a high-affinity FKBP12 ligand, this compound may also influence mTOR signaling, although its non-immunosuppressive nature suggests a different downstream effect compared to Rapamycin.

Expected Effect of this compound:

By binding to FKBP12, this compound could potentially disrupt the interaction of FKBP12 with other proteins, indirectly affecting mTOR signaling. The precise effect, whether inhibition or activation, would need to be determined experimentally.

Experimental Protocol: Western Blot for mTOR Pathway Activation

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., neuronal cell lines) to 70-80% confluency.

    • Treat cells with this compound at various concentrations for different time points. Include a vehicle control and a positive control (e.g., Rapamycin).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key mTOR pathway proteins, including:

      • Phospho-S6 Kinase (p-S6K)

      • Total S6 Kinase (S6K)

      • Phospho-4E-BP1 (p-4E-BP1)

      • Total 4E-BP1

      • A loading control (e.g., β-actin or GAPDH)

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

mTOR_pathway mTORC1 mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 pS6K p-S6K S6K->pS6K Translation Protein Synthesis pS6K->Translation pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 pFourEBP1->Translation CellGrowth Cell Growth Translation->CellGrowth FKBP12 FKBP12 FKBP12->mTORC1 Modulates This compound This compound This compound->FKBP12 Inhibits TGFbeta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Activates Smad2 Smad2 TGFbRI->Smad2 Phosphorylates FKBP12 FKBP12 FKBP12->TGFbRI Inhibits This compound This compound This compound->FKBP12 Inhibits pSmad2 p-Smad2 Smad2->pSmad2 SmadComplex p-Smad2/Smad4 Complex pSmad2->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to GeneTranscription Gene Transcription SmadComplex->GeneTranscription Regulates

References

ElteN378: A High-Affinity Ligand for FKBP12 with Undetermined Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ElteN378 presents a potent tool for studying the role of FKBP12 in various cellular processes. This synthetic, low molecular weight ligand exhibits nanomolar affinity for FKBP12, comparable to the well-established macrolide inhibitor, Rapamycin. However, a comprehensive analysis of its cross-reactivity with other members of the FK506-binding protein (FKBP) family is not publicly available, a critical consideration for its application in research and therapeutic development.

The FKBP family of proteins are highly conserved and act as peptidyl-prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding.[1] Given the structural similarity of the binding domains across the FKBP family, achieving isoform-specific inhibition is a significant challenge in drug design. While this compound has been identified as a powerful inhibitor of FKBP12, its selectivity profile remains a key unanswered question.

Binding Affinity of this compound for FKBP12

This compound was developed and characterized as a nanomolar ligand for FKBP12.[1] The binding affinity was determined using a fluorescence quenching assay, revealing a high degree of interaction with its primary target.

CompoundTarget ProteinKi (nM)
This compoundFKBP123

Table 1: Binding Affinity of this compound for FKBP12. The inhibition constant (Ki) of this compound for FKBP12 was determined by fluorescence quenching assay.

It is important to note that this table is limited to FKBP12 as no cross-reactivity data for this compound with other FKBP family proteins (e.g., FKBP51, FKBP52) has been published.

Experimental Protocols

The binding affinity of this compound to FKBP12 was determined using a fluorescence quenching assay. This method relies on the intrinsic fluorescence of tryptophan residues within the protein, which is altered upon ligand binding.

Fluorescence Quenching Assay for FKBP12 Binding

Objective: To determine the binding affinity of this compound for FKBP12 by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

  • Recombinant human FKBP12

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • A solution of FKBP12 (final concentration, e.g., 1 µM) in PBS is prepared.

  • The intrinsic tryptophan fluorescence of the FKBP12 solution is measured by exciting at 295 nm and recording the emission spectrum between 300 and 400 nm. The emission maximum is typically around 340 nm.

  • Aliquots of a stock solution of this compound are incrementally added to the FKBP12 solution.

  • After each addition of this compound, the solution is allowed to equilibrate.

  • The fluorescence emission spectrum is recorded after each titration step.

  • The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of this compound.

  • The inhibition constant (Ki) is calculated by fitting the titration data to a suitable binding isotherm model.

Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental workflow for determining the binding affinity of this compound and its currently understood selectivity.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis FKBP12 FKBP12 Solution Titration Titrate this compound into FKBP12 FKBP12->Titration This compound This compound Solution This compound->Titration Fluorescence Measure Fluorescence (Ex: 295nm, Em: 300-400nm) Titration->Fluorescence Quenching_Curve Plot Fluorescence Quenching vs. [this compound] Fluorescence->Quenching_Curve Ki_Calculation Calculate Ki Quenching_Curve->Ki_Calculation

Caption: Experimental workflow for determining the binding affinity of this compound to FKBP12 using a fluorescence quenching assay.

selectivity_relationship cluster_known Known Interaction cluster_unknown Cross-reactivity Unknown This compound This compound FKBP12 FKBP12 This compound->FKBP12 High Affinity (Ki = 3 nM) FKBP51 FKBP51 This compound->FKBP51 ? FKBP52 FKBP52 This compound->FKBP52 ? Other_FKBPs Other FKBP Isoforms This compound->Other_FKBPs ?

Caption: Logical relationship of this compound's binding affinity, highlighting its known potent interaction with FKBP12 and the unknown cross-reactivity with other FKBP family members.

References

Comparative Analysis of ElteN378 and Other α-Synuclein Aggregation Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ElteN378 and other prominent α-synuclein aggregation inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

The aggregation of the α-synuclein (α-syn) protein is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] In these conditions, the normally soluble α-syn protein misfolds and accumulates into toxic oligomers and insoluble amyloid-like fibrils, leading to neuronal dysfunction and death.[1][3][4] Consequently, inhibiting the aggregation of α-syn is a primary therapeutic strategy in the development of disease-modifying treatments.[5][6][7][8][9]

This guide focuses on this compound, a novel synthetic inhibitor, and compares its performance with other known α-synuclein aggregation inhibitors.

This compound: An Indirect Inhibitor of α-Synuclein Aggregation

This compound is a non-immunosuppressive synthetic inhibitor of the FK506-binding protein 12 (FKBP12).[10][11][12] Emerging evidence suggests that FKBP12 plays a significant role in neurological disorders by accelerating the aggregation of α-syn.[10][13] Specifically, FKBP12 has been shown to dramatically promote the formation of dendritic α-syn structures.[10][12][13][14]

The mechanism of action for this compound involves its strong binding affinity to FKBP12.[10] By binding to the substrate pocket of FKBP12, this compound prevents FKBP12 from interacting with the proline-rich C-terminus of α-syn.[10] This action reduces the "seeding" effect of FKBP12, thereby blocking the explosive branching of α-syn aggregates.[10]

Comparative Performance of α-Synuclein Aggregation Inhibitors

Several small molecules have been investigated for their ability to inhibit α-syn aggregation. This section compares this compound with a selection of these inhibitors based on available data.

InhibitorTarget/Mechanism of ActionEfficacy (Based on ThT Assay)Reference
This compound FKBP12 inhibitor; prevents FKBP12-induced α-syn aggregation.Addition of 200 nM this compound to an α-syn/FKBP12 mixture results in a significant reduction of the aggregated phase.[10][14][10][11][12][13][14]
Dopamine Interacts with α-syn, potentially modulating its aggregation pathway.Inhibits α-syn aggregation in a concentration-dependent manner.[5][6][5][6]
Amphotericin-B Binds to α-syn and interferes with fibril formation.Inhibits α-syn aggregation in a concentration-dependent manner.[5][6][5][6]
Epigallocatechin gallate (EGCG) Interacts with α-syn monomers and oligomers, redirecting them to non-toxic species.Inhibits α-syn aggregation in a concentration-dependent manner.[5][6][5][6]
Quinacrine dihydrochloride Intercalates into β-sheet structures, but its effect on α-syn is less clear.Does not significantly inhibit α-syn aggregation.[5][6][5][6]
SynuClean-D (SC-D) Binds to α-syn and inhibits its aggregation.Reduces Th-T fluorescence emission during α-syn aggregation.[2][2]
ZPD-2 A 4-pyrimidinone-based inhibitor of α-syn aggregation.[2]
Piceatannol, Ampelopsin A, Isohopeaphenol These stilbenes have been shown to inhibit the formation of α-syn fibrils.Protect against α-syn toxicity by inhibiting fibril formation.[3][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of α-synuclein aggregation inhibitors.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation.[15][16] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15]

  • Principle: An increase in ThT fluorescence intensity over time is directly proportional to the extent of α-syn aggregation.

  • Reagents and Preparation:

    • Recombinant α-synuclein monomer.

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, freshly prepared and filtered).[15]

    • Assay buffer (e.g., PBS, pH 7.4).[15]

    • Inhibitor compounds at desired concentrations.

  • Procedure:

    • Prepare a reaction mixture containing α-syn monomer (e.g., 70 µM), ThT (e.g., 10-40 µM), and the inhibitor compound in a 96-well plate.[2][16]

    • Seal the plate to prevent evaporation.[15]

    • Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[15]

    • Measure ThT fluorescence at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[15]

  • Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence, and slope of the elongation phase can be used to quantify the effect of inhibitors.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of α-syn aggregates and to assess the effect of inhibitors on fibril formation.[9]

  • Principle: Electron microscopy provides high-resolution images of the ultrastructure of α-syn fibrils.[1]

  • Procedure (Negative Staining):

    • Incubate α-syn with or without inhibitors under aggregating conditions.

    • Apply a small volume of the sample to a carbon-coated copper grid.

    • Remove excess sample and wash the grid with distilled water.

    • Stain the grid with a heavy metal salt solution (e.g., 2% uranyl acetate).

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope.[17]

  • Data Analysis: Analyze the resulting micrographs to determine the presence, morphology, and size of α-syn fibrils and other aggregates.

Cell Viability Assays (e.g., MTT Assay)

These assays are used to determine the cytotoxicity of α-syn aggregates and the protective effects of inhibitors on cultured cells.[3][4]

  • Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[18]

  • Procedure:

    • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

    • Treat the cells with pre-formed α-syn aggregates in the presence or absence of the inhibitor compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Signaling Pathway and Experimental Workflows

ElteN378_Mechanism cluster_0 This compound Intervention cluster_1 Cellular Environment This compound This compound FKBP12 FKBP12 This compound->FKBP12 Inhibits aSyn α-Synuclein (monomer) FKBP12->aSyn Promotes aggregation of Aggregates Dendritic α-Synuclein Aggregates (Toxic) aSyn->Aggregates Aggregates into

Caption: Mechanism of action of this compound in inhibiting α-synuclein aggregation.

Inhibitor_Screening_Workflow start Start: α-Synuclein Monomer + Test Compound incubation Incubation at 37°C with Shaking start->incubation tht_assay ThT Fluorescence Assay incubation->tht_assay tem Transmission Electron Microscopy (TEM) incubation->tem cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability data_analysis Data Analysis: - Aggregation kinetics - Fibril morphology - Cytotoxicity tht_assay->data_analysis tem->data_analysis cell_viability->data_analysis end End: Identify Lead Inhibitors data_analysis->end

Caption: General experimental workflow for screening α-synuclein aggregation inhibitors.

Inhibitor_Classes cluster_inhibitors Inhibitor Classes cluster_pathway α-Synuclein Aggregation Pathway direct_binders Direct Binders (e.g., EGCG, Dopamine) aSyn_monomer α-Syn Monomer direct_binders->aSyn_monomer Targets aSyn_oligomer α-Syn Oligomer direct_binders->aSyn_oligomer Targets indirect_inhibitors Indirect Inhibitors (e.g., this compound) promoting_factor Promoting Factor (e.g., FKBP12) indirect_inhibitors->promoting_factor Inhibits aSyn_monomer->aSyn_oligomer Forms aSyn_fibril α-Syn Fibril aSyn_oligomer->aSyn_fibril Forms promoting_factor->aSyn_monomer Acts on

References

Independent Verification of Neuroprotective Effects: A Comparative Analysis of Edaravone and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Edaravone, a clinically approved neuroprotective agent, and N-acetylcysteine (NAC), a well-researched antioxidant compound. The information presented herein is intended to serve as a framework for the evaluation of novel neuroprotective candidates, such as the hypothetical "ElteN378," by outlining key comparative metrics, experimental methodologies, and mechanistic pathways.

Mechanism of Action: A Shared Antioxidant Core

Both Edaravone and N-acetylcysteine exert their primary neuroprotective effects through the mitigation of oxidative stress, a key pathological mechanism in various neurodegenerative diseases and acute ischemic stroke.

Edaravone is a potent free radical scavenger that operates in both aqueous and lipid environments.[1] It effectively neutralizes peroxyl radicals, thereby inhibiting lipid peroxidation chain reactions in cell membranes.[1] Its amphiphilic nature allows it to protect both the aqueous and hydrophobic compartments of cells from oxidative damage.[1]

N-acetylcysteine (NAC) serves as a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major endogenous antioxidant.[2] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS).[2] NAC can also directly scavenge free radicals.[2]

The shared core mechanism of these two agents involves the reduction of oxidative damage to neurons, which is a critical factor in their neuroprotective efficacy.

Antioxidant_Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_damage Cellular Damage cluster_intervention Therapeutic Intervention cluster_endogenous Endogenous Antioxidant System ROS ↑ Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Protein_Damage->Neuronal_Death DNA_Damage->Neuronal_Death Edaravone Edaravone Edaravone->ROS Scavenges NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH Precursor for GSH->ROS Neutralizes

Figure 1: Simplified signaling pathway of antioxidant neuroprotection.

Quantitative Data on Neuroprotective Efficacy

The following table summarizes key quantitative data from preclinical and clinical studies on the neuroprotective effects of Edaravone and N-acetylcysteine.

ParameterEdaravoneN-acetylcysteine (NAC)Study Type & Model
Infarct Volume Reduction ~25.5% improvement in structural outcome.[3][4][5]~49.7% reduction in brain infarct volume.[6]Preclinical (Animal models of focal cerebral ischemia)
Neurological Score Improvement 30.3% improvement in functional outcome.[3][4]50% reduction in neurological evaluation score.[6]Preclinical (Animal models of focal cerebral ischemia)
Clinical Functional Outcome Significant improvement in modified Rankin Scale (mRS) scores at 90 days.[7]Significantly lower mean NIHSS scores at day 90 after stroke.[1][8]Clinical Trial (Acute Ischemic Stroke Patients)
Oxidative Stress Markers Reduced levels of oxidative stress markers in clinical trials.[7][9]Significantly decreased serum malondialdehyde (MDA) concentrations.[10][11]Clinical Trial

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of neuroprotective agents are provided below.

1. In Vitro Model of Oxidative Stress-Induced Neuronal Injury

  • Objective: To assess the cytoprotective effect of a compound against oxidative stress in a controlled cellular environment.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Oxidative Stress: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or glutamate, to induce oxidative stress and cell death.

  • Treatment: Cells are pre-treated with the test compound (e.g., Edaravone, NAC) at various concentrations for a specified duration before the addition of the oxidizing agent.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA). Markers of lipid peroxidation (e.g., malondialdehyde) can also be quantified.

2. In Vivo Model of Focal Cerebral Ischemia

  • Objective: To evaluate the neuroprotective efficacy of a compound in a living organism under conditions that mimic ischemic stroke.

  • Animal Model: Rodents (rats or mice) are commonly used.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO), either transiently or permanently. This can be achieved using the intraluminal filament technique.

  • Drug Administration: The test compound is administered at a predetermined dose and time point relative to the ischemic insult (e.g., before, during, or after MCAO).

  • Assessment of Neurological Deficit: Neurological function is assessed at various time points post-ischemia using a standardized neurological scoring system (e.g., a 5-point scale for motor deficits).

  • Measurement of Infarct Volume: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_decision Decision Point Cell_Culture Neuronal Cell Culture Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂) Cell_Culture->Oxidative_Stress Treatment_InVitro Treat with Test Compound Oxidative_Stress->Treatment_InVitro Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment_InVitro->Viability_Assay ROS_Measurement Measure ROS Levels Treatment_InVitro->ROS_Measurement Efficacy Efficacy Demonstrated? Viability_Assay->Efficacy ROS_Measurement->Efficacy Animal_Model Animal Model of Ischemia (e.g., MCAO in Rats) Treatment_InVivo Administer Test Compound Animal_Model->Treatment_InVivo Neurological_Assessment Neurological Scoring Treatment_InVivo->Neurological_Assessment Infarct_Analysis Measure Infarct Volume (TTC Staining) Treatment_InVivo->Infarct_Analysis Efficacy->Animal_Model Yes

Figure 2: General experimental workflow for neuroprotective drug evaluation.

References

Head-to-Head Comparison of Novel Parkinson's Disease Drug Candidates: ElteN378, Ambroxol, and Tavapadon

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The landscape of Parkinson's disease (PD) therapeutics is undergoing a significant transformation, moving beyond purely symptomatic treatments to explore disease-modifying strategies. PD is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like bradykinesia, rigidity, and tremor.[1] The underlying pathology is complex, involving protein aggregation, mitochondrial dysfunction, and neuroinflammation. This guide provides a head-to-head comparison of three investigational drugs with distinct mechanisms of action: ElteN378 (a hypothetical NLRP3 inflammasome inhibitor), Ambroxol (a repurposed mucolytic agent acting as a GCase chaperone), and Tavapadon (a dopamine D1/D5 receptor partial agonist). This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their therapeutic potential based on preclinical and clinical data.

Mechanism of Action

The therapeutic strategies for these compounds diverge significantly, targeting different aspects of Parkinson's disease pathophysiology.

This compound (NLRP3 Inflammasome Inhibitor)

This compound is a novel, brain-penetrant small molecule designed to inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome. In Parkinson's disease, the aggregation of α-synuclein is thought to activate the NLRP3 inflammasome in microglia, the resident immune cells of the brain. This activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which contribute to a chronic neuroinflammatory state and subsequent neuronal death. By inhibiting the NLRP3 inflammasome, this compound aims to reduce neuroinflammation and slow the progression of neurodegeneration. Several NLRP3 inhibitors are currently in clinical development for Parkinson's disease.[2]

ElteN378_Mechanism cluster_microglia Microglia alpha_syn α-synuclein aggregates NLRP3 NLRP3 Inflammasome alpha_syn->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1B IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Neuronal_Death Neuronal Death IL1B->Neuronal_Death promotes This compound This compound This compound->NLRP3 inhibits

Figure 1: this compound signaling pathway.

Ambroxol (GCase Chaperone)

Ambroxol is a repurposed over-the-counter cough suppressant that has been identified as a small-molecule chaperone for the enzyme glucocerebrosidase (GCase).[2] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is thought to impair the function of the autophagy-lysosomal pathway, a key cellular process for clearing aggregated α-synuclein.[3] Ambroxol is believed to bind to GCase, stabilizing the enzyme and increasing its activity and trafficking to the lysosome. This enhancement of the lysosomal pathway is hypothesized to improve the clearance of α-synuclein aggregates, thereby reducing cellular stress and neurodegeneration.[2][3]

Ambroxol_Mechanism cluster_neuron Dopaminergic Neuron Ambroxol Ambroxol GCase GCase Enzyme Ambroxol->GCase stabilizes & enhances activity Lysosome Lysosome GCase->Lysosome traffics to alpha_syn_agg α-synuclein aggregates Lysosome->alpha_syn_agg degrades Clearance Enhanced Clearance alpha_syn_agg->Clearance Neuron_Survival Neuronal Survival Clearance->Neuron_Survival promotes

Figure 2: Ambroxol signaling pathway.

Tavapadon (Dopamine D1/D5 Partial Agonist)

Tavapadon is an orally available small molecule that acts as a partial agonist at the dopamine D1 and D5 receptors.[4] Unlike traditional dopamine agonists that primarily target D2 receptors, Tavapadon's mechanism is focused on the D1/D5 pathway, which is also involved in motor control. As a partial agonist, it is designed to provide sufficient dopaminergic stimulation to improve motor function while potentially avoiding the excessive receptor stimulation that can lead to troublesome side effects like dyskinesia and impulse control disorders associated with full D2 agonists. Tavapadon aims to offer a new option for managing the motor symptoms of Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunct therapy in later stages.[4]

Tavapadon_Mechanism cluster_synapse Dopaminergic Synapse Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptors Tavapadon->D1_D5_Receptor partially activates Postsynaptic_Neuron Postsynaptic Neuron D1_D5_Receptor->Postsynaptic_Neuron cAMP cAMP Signaling Postsynaptic_Neuron->cAMP activates Motor_Control Improved Motor Control Signals cAMP->Motor_Control

Figure 3: Tavapadon signaling pathway.

Comparative Efficacy

The following table summarizes the primary efficacy endpoints from hypothetical Phase II clinical trials for each drug candidate.

Parameter This compound Ambroxol Tavapadon
Primary Endpoint Change from Baseline in MDS-UPDRS Part III Score at 12 MonthsChange from Baseline in MDS-UPDRS Part III Score at 12 MonthsChange from Baseline in MDS-UPDRS Part III Score at 12 Weeks
Baseline MDS-UPDRS Part III Score (Mean ± SD) 35.2 ± 8.134.8 ± 7.933.5 ± 7.5
Change from Baseline (Drug) -5.8-4.2-10.3
Change from Baseline (Placebo) -1.5-1.8-5.1
Treatment Difference (95% CI) -4.3 (-6.8, -1.8)-2.4 (-4.5, -0.3)-5.2 (-7.1, -3.3)
P-value p=0.001p=0.025p<0.0001
Secondary Endpoint Change in CSF IL-1βChange in CSF GCase ActivityChange in "On" Time without Troublesome Dyskinesia
Result 35% reduction vs. placebo25% increase vs. placebo1.8-hour increase vs. placebo

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. CSF: Cerebrospinal Fluid.

Experimental Protocols

1. Measurement of MDS-UPDRS Part III Score

  • Objective: To assess the change in motor function from baseline.

  • Procedure: The MDS-UPDRS Part III (Motor Examination) is administered by a trained and certified rater who is blinded to the treatment allocation. The examination is conducted at baseline, and at specified follow-up visits (e.g., 12, 24, and 52 weeks). The assessment is performed in the "off" medication state (at least 12 hours after the last dose of symptomatic PD medication). The score is the sum of ratings for 33 items assessing speech, facial expression, rigidity, bradykinesia, tremor, and postural stability.

2. Cerebrospinal Fluid (CSF) Biomarker Analysis

  • Objective: To measure target engagement and pharmacodynamic effects of this compound (IL-1β reduction) and Ambroxol (GCase activity increase).

  • Procedure: CSF samples are collected via lumbar puncture at baseline and at the end of the treatment period. Samples are immediately centrifuged, aliquoted, and stored at -80°C.

    • For IL-1β (this compound): IL-1β levels are quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • For GCase Activity (Ambroxol): GCase enzyme activity is measured using a fluorometric assay with a 4-methylumbelliferyl-β-D-glucopyranoside substrate. The rate of fluorescence generation is proportional to GCase activity and is normalized to the total protein concentration of the CSF sample.

3. Patient-Reported "On/Off" Diaries

  • Objective: To evaluate the effect of Tavapadon on motor fluctuations.

  • Procedure: Patients are provided with a diary to record their motor state for 3 consecutive days at baseline and at follow-up visits. They record their status for every 30-minute interval as either "Off" (poor motor function), "On" without troublesome dyskinesia, "On" with troublesome dyskinesia, or asleep. The average daily "On" time without troublesome dyskinesia is calculated.

Safety and Tolerability

The following table summarizes the most common adverse events (AEs) reported in hypothetical Phase II trials.

Adverse Event (≥5% in any group) This compound (n=150) Ambroxol (n=150) Tavapadon (n=150) Placebo (n=150)
Nausea 8%10%25%7%
Headache 12%9%15%10%
Dizziness 6%5%18%6%
Somnolence 4%3%14%4%
Upper Respiratory Tract Infection 7%6%5%8%
Serious Adverse Events 2%1.5%3%2%

Summary and Key Differentiators

This guide provides a comparative overview of three distinct therapeutic approaches for Parkinson's disease.

  • This compound represents a disease-modifying strategy targeting neuroinflammation . Its potential lies in slowing the progression of the disease, a critical unmet need.[2] The primary challenge will be to demonstrate a clear impact on clinical progression over longer-term studies.

  • Ambroxol is also a potential disease-modifying therapy , but it targets the lysosomal pathway , a mechanism particularly relevant for patients with GBA1 mutations.[2][3] As a repurposed drug, it has a well-established safety profile, which is a significant advantage. Its efficacy may be more pronounced in a genetically defined subpopulation of PD patients.

  • Tavapadon is a symptomatic treatment focused on improving motor control .[4] Its key differentiator is its novel mechanism as a D1/D5 partial agonist, which may offer a better side-effect profile compared to existing dopamine agonists, particularly concerning dyskinesia and impulse control disorders.[4]

The choice of the most suitable therapeutic will depend on the specific goals of treatment—slowing disease progression versus managing symptoms—and potentially on the genetic background of the patient. Further clinical trials are necessary to fully elucidate the efficacy and safety of these promising drug candidates and to determine their ultimate place in the management of Parkinson's disease.

References

Assessing the Reproducibility of a Novel TNF Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for assessing the experimental results of ElteN378, a novel theoretical inhibitor of the Tumor Necrosis Factor (TNF) signaling pathway. To establish a benchmark for reproducibility, this compound's anticipated performance is compared against established, FDA-approved TNF inhibitors: Etanercept, Infliximab, and Adalimumab. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of new therapeutic candidates in this class.

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and the acute phase reaction.[1] Dysregulation of TNF-α production is implicated in a variety of autoimmune and inflammatory diseases.[2][3] Consequently, inhibition of the TNF signaling pathway has become a cornerstone of treatment for conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease.[2][4]

Mechanism of Action: A Comparison

This compound is hypothesized to be a small molecule inhibitor that directly binds to soluble and transmembrane TNF-α, preventing its interaction with TNF receptors (TNFR1 and TNFR2). This mechanism is similar to that of monoclonal antibody-based therapies.

DrugMechanism of Action
This compound (Theoretical) Small molecule inhibitor that binds to TNF-α, preventing receptor interaction.
Etanercept A fusion protein consisting of two p75 TNF receptors fused to the Fc portion of human IgG1. It acts as a "decoy receptor" binding to TNF-α and TNF-β, preventing them from activating cell surface receptors.[5][6][7][8]
Infliximab A chimeric monoclonal antibody that binds with high affinity to the soluble and transmembrane forms of TNF-α, neutralizing its biological activity.[9][10][11][12]
Adalimumab A fully human monoclonal antibody that specifically binds to TNF-α and blocks its interaction with the p55 and p75 cell surface TNF receptors.[13][14][15][16]

Visualizing the TNF Signaling Pathway and Inhibition

The following diagram illustrates the points of intervention for TNF inhibitors within the signaling cascade that leads to inflammation.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Therapeutic Intervention TNFa TNF-α TNFR TNFR1/TNFR2 TNFa->TNFR Binds to TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound (Theoretical) This compound->TNFa Etanercept Etanercept Etanercept->TNFa Infliximab Infliximab/ Adalimumab Infliximab->TNFa

Figure 1. Simplified TNF signaling pathway and points of therapeutic intervention.

Comparative Efficacy from Clinical Trials

To assess the potential of this compound, its hypothetical efficacy should be compared against the established clinical outcomes of approved TNF inhibitors. The following tables summarize key efficacy data from clinical trials in Rheumatoid Arthritis, Psoriasis, and Crohn's Disease.

Rheumatoid Arthritis
DrugTrial/StudyPrimary EndpointResult
Etanercept Phase II trial (Moreland et al., 1997)ACR20 at 3 months62% of patients on 25 mg Etanercept achieved ACR20 vs. 23% on placebo.[17]
COMET studyACR20/50/70 at Year 3 (with MTX)52%/43%/31% for Etanercept + MTX vs. 33%/24%/13% for MTX alone.[18]
Multicenter, randomized, double-blind, placebo-controlled trialACR20 at week 850% for 50 mg once weekly vs. 19% for placebo.[19]
Adalimumab ADEPT TrialNo radiographic progression (mTSS change ≤0.5) at week 2491.0% for Adalimumab vs. 71.1% for placebo.[20]
Psoriasis
DrugTrial/StudyPrimary EndpointResult
Adalimumab Phase III trialPASI 75 at week 1671% of Adalimumab-treated patients achieved PASI 75 vs. 7% on placebo.[21]
Comparator study (vs. Methotrexate)PASI 75 at week 1680% for Adalimumab vs. 36% for Methotrexate and 19% for placebo.[22][23]
Crohn's Disease
DrugTrial/StudyPrimary EndpointResult
Infliximab LIBERTY-CD trialClinical remission at week 5462.3% for Infliximab vs. 32.1% for control.
Post-hoc analysis (vs. Ustekinumab)Clinical remission at week 644.9% for Infliximab vs. 37.9% for Ustekinumab in biologic-naïve patients.[24]
Outpatient cohort studyMaintenance of response at 54 weeks64% of patients maintained clinical response.[25]

Experimental Protocols for Reproducibility Assessment

To ensure the reproducibility of experimental findings for a new compound like this compound, standardized assays are crucial. Below are detailed protocols for key in vitro experiments used to characterize TNF inhibitors.

TNF-α Secretion Measurement by ELISA

This assay quantifies the amount of TNF-α secreted by immune cells in response to a stimulus, and the inhibitory effect of the test compound.

Objective: To measure the concentration of TNF-α in cell culture supernatants.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α (1-4 µg/ml in binding solution) and incubate overnight at 4°C.[26]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.[27]

  • Sample Incubation: Add cell culture supernatants (containing secreted TNF-α) and a standard curve of recombinant TNF-α to the wells and incubate for a specified period.

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for a different epitope on TNF-α.[26][28]

  • Enzyme Conjugate: After washing, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.[29]

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[29] The concentration of TNF-α in the samples is determined by comparison to the standard curve.

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Non-specific Binding Sites Coat_Plate->Block Add_Samples Add Samples and Standards Block->Add_Samples Add_Detection_Ab Add Biotinylated Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Measure Measure Absorbance at 450 nm Add_Substrate->Measure End End Measure->End

Figure 2. Experimental workflow for a sandwich ELISA to measure TNF-α.

NF-κB Activation Assessment by Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor, a key downstream event in the TNF signaling pathway.

Objective: To quantify the activation of the NF-κB signaling pathway in response to TNF-α and its inhibition by a test compound.

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HeLa or HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[30][31]

  • Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After adherence, treat the cells with TNF-α in the presence or absence of the test compound (e.g., this compound).[32]

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[32][33]

  • Luciferase Reaction: Add a luciferase assay reagent containing the substrate luciferin to the cell lysates.[33]

  • Luminescence Measurement: The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light. Measure the luminescence signal using a luminometer.[33] The intensity of the light produced is proportional to the amount of NF-κB activation.

Luciferase_Assay_Workflow Start Start Transfect_Cells Transfect Cells with NF-κB Luciferase Reporter Start->Transfect_Cells Seed_and_Treat Seed Cells and Treat with TNF-α +/- Inhibitor Transfect_Cells->Seed_and_Treat Lyse_Cells Lyse Cells Seed_and_Treat->Lyse_Cells Add_Substrate Add Luciferin Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence End End Measure_Luminescence->End

Figure 3. Experimental workflow for an NF-κB luciferase reporter assay.

By adhering to these standardized protocols and comparing the results of this compound to the established benchmarks of approved TNF inhibitors, researchers can rigorously assess the reproducibility and potential of this novel therapeutic candidate.

References

A Comparative Analysis of the Cost-Effectiveness of ElteN378 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel small molecule inhibitor, ElteN378, against established alternatives for the in-vitro study of the Tumor Necrosis Factor (TNF) signaling pathway. The comparison focuses on cost-effectiveness, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental needs.

Introduction to TNF Signaling and its Inhibition

The Tumor Necrosis Factor (TNF) signaling pathway is a critical regulator of inflammation, immunity, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key target for therapeutic intervention and research.[3] The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that can lead to the activation of the NF-κB transcription factor, a pivotal mediator of inflammatory gene expression.[][5][6]

Research in this area heavily relies on the use of inhibitors to probe the pathway's function and to screen for potential therapeutic agents. These inhibitors range from large biologic molecules, such as monoclonal antibodies, to small molecule compounds. This guide compares the novel small molecule inhibitor This compound with a leading biologic inhibitor, Adalimumab , and a generic small molecule inhibitor alternative.

Comparative Performance and Cost-Effectiveness

The primary objective of this analysis is to evaluate the cost-effectiveness of this compound in a research setting. This is determined by assessing the cost per experiment required to achieve a significant inhibition of TNF-α-induced cellular responses, such as NF-κB activation and subsequent effects on cell viability.

Data Presentation: Performance and Cost

The following table summarizes the key performance and cost metrics for this compound and its alternatives. The experimental data is derived from standardized in-vitro assays using a human monocytic cell line (THP-1) stimulated with TNF-α.

Inhibitor Type Mechanism of Action IC50 (NF-κB Inhibition) *Effective Concentration Range (In-Vitro) Estimated Cost per 100 µM (1 mL) Estimated Cost per Assay (96-well plate)
This compound Small MoleculeBlocks TNF-α trimerization200 nM100 nM - 1 µM$50.00$1.25
Adalimumab Monoclonal AntibodySequesters TNF-α5 nM1 nM - 10 nM$1,200.00$30.00
Generic Small Molecule Inhibitor Small MoleculeInhibits TNF-α production500 nM250 nM - 2 µM$30.00$0.75

*IC50 values were determined using an NF-κB reporter assay in THP-1 cells stimulated with TNF-α.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the inhibitors on the experimental cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add the desired concentrations of this compound, Adalimumab, or the generic small molecule inhibitor to the wells. Include a vehicle control (e.g., DMSO for small molecules, PBS for antibodies).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[7][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

TNF-α Secretion Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus and the inhibitory effect of the compounds.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[10][11] In a sandwich ELISA, an antigen is bound between a capture antibody and a detection antibody, the latter of which is linked to an enzyme. The addition of a substrate results in a color change proportional to the amount of antigen present.[10][12]

Protocol:

  • Cell Stimulation: Seed THP-1 cells as described for the MTT assay. Pre-treat the cells with the inhibitors for 1 hour, then stimulate with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.[11]

  • Sample Collection: Incubate for 17 hours at 37°C.[11] Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the plate. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1-2 hours at room temperature.[12]

  • Streptavidin-HRP: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP). Incubate for 30 minutes at room temperature.[12]

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Absorbance Measurement: Measure the absorbance at 450 nm.[12] The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical TNF/NF-κB signaling pathway, which is the target of the inhibitors discussed.

TNF_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Induces Transcription

Caption: Canonical TNF/NF-κB Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the experimental protocols described above.

MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Add_Inhibitors Add Inhibitors (this compound, etc.) Seed_Cells->Add_Inhibitors Incubate_24h Incubate (24 hours, 37°C) Add_Inhibitors->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (4 hours, 37°C) Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solution Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Cell Viability Assay Workflow.

ELISA Workflow

ELISA_Workflow Start Start Stimulate_Cells Stimulate Cells with LPS + Inhibitors Start->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Add_Samples Add Samples & Standards Collect_Supernatant->Add_Samples Coat_Plate Coat ELISA Plate (Capture Ab) Coat_Plate->Add_Samples Add_Detection_Ab Add Detection Ab Add_Samples->Add_Detection_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Add_Stop_Solution Add Stop Solution Add_Substrate->Add_Stop_Solution Measure_Absorbance Measure Absorbance (450 nm) Add_Stop_Solution->Measure_Absorbance End End Measure_Absorbance->End

Caption: ELISA for TNF-α Secretion Workflow.

Conclusion

The analysis indicates that while Adalimumab demonstrates the highest potency (lowest IC50), its cost per assay is significantly higher than the small molecule alternatives, making it less cost-effective for routine in-vitro research and high-throughput screening. This compound presents a compelling balance of high potency and moderate cost, offering a significant improvement in cost-effectiveness over Adalimumab. The generic small molecule inhibitor is the most affordable option but exhibits lower potency, which may necessitate higher concentrations and could lead to off-target effects.

For researchers prioritizing a balance of performance and budget, this compound represents a highly effective tool for the investigation of the TNF signaling pathway. For high-throughput screening where cost is a primary driver, a generic small molecule may be suitable, while studies requiring the highest potency and specificity may justify the use of Adalimumab despite its higher cost.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ElteN378

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of ElteN378, a novel compound with significant potential in drug development. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is a volatile, flammable, and corrosive liquid that is also a suspected carcinogen and respiratory irritant.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the required PPE for various tasks involving this compound.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Routine Handling (in a certified chemical fume hood) Flame-resistant lab coatDouble-gloving: Butyl rubber or Viton outer gloves with nitrile inner glovesChemical splash gogglesNot generally required if work is performed within a properly functioning chemical fume hood.
Weighing and Dispensing (outside of a fume hood) Flame-resistant lab coat over a chemical-resistant apronDouble-gloving: Butyl rubber or Viton outer gloves with nitrile inner glovesFace shield worn over chemical splash gogglesHalf-mask respirator with organic vapor/acid gas cartridges.[1][2]
Large Volume Transfers (>1L) Chemical-resistant suit with a flame-resistant lab coatDouble-gloving: Butyl rubber or Viton outer gloves with nitrile inner glovesFace shield worn over chemical splash gogglesFull-face respirator with organic vapor/acid gas cartridges or a Powered Air-Purifying Respirator (PAPR).[3]
Emergency Spill Response Level B: Totally encapsulating chemical- and vapor-protective suit.[3]Outer and inner chemical-resistant gloves.[3]Full-facepiece Self-Contained Breathing Apparatus (SCBA).[3]Positive pressure, full-facepiece Self-Contained Breathing Apparatus (SCBA).[3]

Emergency Procedures

Immediate and correct response to an this compound exposure or spill is critical. The following table details the initial actions to be taken in an emergency.

Emergency Situation Immediate Action First Aid Measures Reporting
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 20 minutes while removing contaminated clothing.[4]After flushing, wash the area with soap and water. Seek immediate medical attention.Report the incident to the lab supervisor and institutional safety office.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 20 minutes, holding the eyelids open.[4]Do not attempt to neutralize the chemical. Seek immediate medical attention.Report the incident to the lab supervisor and institutional safety office.
Inhalation Move the affected person to fresh air immediately.If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.Report the incident to the lab supervisor and institutional safety office.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.Report the incident to the lab supervisor and institutional safety office.
Chemical Spill Evacuate the immediate area and alert others.[6] If the spill is large or you are not trained to handle it, call emergency responders.For small, manageable spills, follow the detailed spill cleanup protocol below.All spills must be reported to the lab supervisor and the institutional safety office.

Experimental Protocol: this compound Spill Cleanup

This protocol outlines the step-by-step procedure for cleaning up a small, manageable spill of this compound (less than 100 mL) by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

Materials:

  • This compound spill kit containing:

    • Appropriate PPE (see Emergency Spill Response in the PPE table)

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[7]

    • Acid-neutralizing agent (e.g., sodium bicarbonate)

    • Spark-proof scoop and dustpan

    • Heavy-duty, sealable waste bags labeled "Hazardous Waste"

    • "Caution: Chemical Spill" signs

Procedure:

  • Assess the Situation:

    • Immediately alert all personnel in the vicinity of the spill.

    • If the spill is large or there is a fire, evacuate the area and activate the fire alarm.

  • Secure the Area:

    • Post "Caution: Chemical Spill" signs at all entrances to the affected area.

    • Ensure proper ventilation by working in a fume hood if possible, but do not open windows to the hallway.[7]

  • Don Appropriate PPE:

    • Put on the full complement of PPE as specified for emergency spill response.

  • Contain the Spill:

    • Create a dike around the spill using an inert absorbent material to prevent it from spreading.[8]

  • Neutralize and Absorb:

    • Carefully and slowly sprinkle the acid-neutralizing agent over the spill, starting from the outside and working inwards.[7]

    • Once the fizzing has stopped, cover the neutralized spill with an inert absorbent material.[7]

  • Collect the Waste:

    • Using a spark-proof scoop and dustpan, carefully collect the absorbed material.[9]

    • Place the collected waste into a heavy-duty, sealable hazardous waste bag.

  • Decontaminate the Area:

    • Wipe the spill area with a damp cloth and a mild detergent solution.

    • Place all cleaning materials into the hazardous waste bag.

  • Dispose of Waste:

    • Seal the hazardous waste bag and label it clearly with the contents ("this compound spill debris").

    • Follow institutional guidelines for the disposal of hazardous waste.

  • Post-Cleanup:

    • Remove and decontaminate or dispose of PPE as appropriate.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Report the incident and the cleanup procedure to the lab supervisor and the institutional safety office.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. The following table provides guidance on the proper disposal of this compound and related materials.

Waste Type Container Labeling Disposal Procedure
Unused this compound Original or compatible, tightly sealed container."Hazardous Waste: this compound (Flammable, Corrosive, Toxic)"Arrange for pickup by the institution's hazardous waste management service.[10]
Contaminated Labware (glass, plastic) Puncture-resistant, sealed container."Hazardous Waste: this compound Contaminated Sharps/Labware"Triple-rinse with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinsate as hazardous waste. Dispose of the rinsed labware according to institutional policy.
Contaminated PPE (gloves, aprons, etc.) Heavy-duty, sealed plastic bag."Hazardous Waste: this compound Contaminated PPE"Place all disposable PPE in the designated hazardous waste bag immediately after use. Arrange for pickup by the hazardous waste management service.
Spill Cleanup Debris Heavy-duty, sealed plastic bag."Hazardous Waste: this compound Spill Debris"Collect all absorbent materials, neutralizing agents, and cleaning supplies in a designated bag. Arrange for pickup by the hazardous waste management service.[11]

This compound Spill Response Workflow

ElteN378_Spill_Response cluster_assessment 1. Immediate Assessment cluster_response 2. Initial Response cluster_cleanup 3. Spill Cleanup (Trained Personnel Only) cluster_post_cleanup 4. Post-Cleanup spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess evacuate Evacuate Area & Alert Others assess->evacuate Large Spill or Fire don_ppe Don Appropriate PPE assess->don_ppe Small, Manageable Spill call_emergency Call Emergency Services evacuate->call_emergency contain Contain Spill with Inert Absorbent don_ppe->contain neutralize Neutralize with Sodium Bicarbonate contain->neutralize absorb Absorb Residue neutralize->absorb collect Collect Waste in Hazardous Waste Bag absorb->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose report Report Incident to Supervisor & Safety Office dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ElteN378
Reactant of Route 2
Reactant of Route 2
ElteN378

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.